3-(3-(Methoxymethyl)benzyl)azetidine CAS number 1468795-25-6
Rational Design and Synthetic Integration of 3-(3-(Methoxymethyl)benzyl)azetidine in Modern Drug Discovery Executive Summary In the contemporary landscape of medicinal chemistry, the pursuit of optimal pharmacokinetic (P...
Author: BenchChem Technical Support Team. Date: March 2026
Rational Design and Synthetic Integration of 3-(3-(Methoxymethyl)benzyl)azetidine in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the pursuit of optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles has driven a paradigm shift away from flat, sp2-hybridized aromatic rings toward three-dimensional, sp3-rich scaffolds[1]. Among these, the azetidine ring has emerged as a privileged motif. This technical whitepaper provides an in-depth analysis of 3-(3-(Methoxymethyl)benzyl)azetidine (CAS: 1468795-25-6) , a highly specialized building block that synergizes the conformational rigidity of a strained four-membered heterocycle with the precise physicochemical tuning of a methoxymethyl (MOM) ether[2][3]. Designed for researchers and drug development professionals, this guide dissects the structural rationale, physicochemical properties, and validated synthetic methodologies for incorporating this pharmacophore into lead optimization campaigns.
Structural Rationale and Pharmacophore Mapping
The architecture of 3-(3-(Methoxymethyl)benzyl)azetidine is deliberately modular, comprising three distinct functional zones that collectively enhance drug-like properties.
Structural dissection of the building block and its pharmacophoric contributions.
The Azetidine Core: As a four-membered nitrogen-containing heterocycle, azetidine possesses significant ring strain (~25.4 kcal/mol) and a high fraction of sp3 carbons (Fsp3)[1]. In drug design, substituting larger, more lipophilic rings (like piperidines) with azetidines lowers the overall lipophilicity (LogP) while maintaining the basic amine center. This directly improves Lipophilic Ligand Efficiency (LLE) and enhances metabolic stability against cytochrome P450-mediated oxidation[4].
The Benzyl Spacer: The methylene bridge between the azetidine and the phenyl ring provides a critical degree of conformational flexibility, allowing the aromatic system to adopt optimal geometries for π-π stacking or hydrophobic interactions within a target protein's binding pocket.
The Methoxymethyl (MOM) Ether: Positioned at the meta (3-) position of the aromatic ring, the MOM group acts as a potent, directional hydrogen bond acceptor (HBA). Unlike a simple methoxy group, the additional methylene unit in the MOM ether extends the oxygen atom further into the solvent-exposed region or deeper into a sub-pocket, often acting as a bioisostere to improve target selectivity and membrane permeability[3].
Physicochemical Profiling
Understanding the baseline physicochemical metrics of this building block is essential for predicting its impact on a final Active Pharmaceutical Ingredient (API). The quantitative data for 3-(3-(Methoxymethyl)benzyl)azetidine is summarized in Table 1.
Table 1: Physicochemical Properties of 3-(3-(Methoxymethyl)benzyl)azetidine
To integrate 3-(3-(Methoxymethyl)benzyl)azetidine into a lead optimization campaign, the secondary amine of the azetidine ring serves as the primary vector for functionalization. The most robust method for appending this scaffold to a target molecule is via reductive amination .
Standard N-functionalization workflow via reductive amination.
Self-Validating Protocol: Reductive Amination
This protocol is engineered to maximize the yield of the tertiary amine while preventing the degradation of the acid-sensitive methoxymethyl ether moiety.
Reagents & Materials:
3-(3-(Methoxymethyl)benzyl)azetidine (1.05 eq)
Target Aldehyde (1.00 eq)
Sodium triacetoxyborohydride (STAB) (1.50 eq)
Glacial Acetic Acid (AcOH) (1.20 eq)
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Procedure & Causal Logic:
Imine Formation: In an oven-dried flask under inert atmosphere (N2), dissolve the target aldehyde (1.00 eq) and 3-(3-(Methoxymethyl)benzyl)azetidine (1.05 eq) in anhydrous DCE (0.2 M).
Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point allows for gentle heating if the steric hindrance of the azetidine ring impedes initial imine formation. A slight excess of the amine ensures complete consumption of the valuable aldehyde fragment.
Acid Catalysis: Add glacial acetic acid (1.20 eq) dropwise to the stirring solution.
Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity. This accelerates the formation of the iminium ion. Crucially, acetic acid is mild enough that it will not cleave the methoxymethyl (MOM) ether, which is typically sensitive to strong aqueous or Lewis acids.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.50 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
Causality: STAB is the reducing agent of choice because it selectively reduces the protonated iminium intermediate at room temperature without reducing the unreacted aldehyde. This prevents the formation of unwanted primary alcohol byproducts, ensuring a clean reaction profile.
Reaction Monitoring: Stir the reaction for 4–12 hours. Monitor the consumption of the aldehyde via LC-MS or TLC (eluting with 5-10% MeOH in DCM with 1% NH4OH).
Quenching & Workup: Once complete, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO3 dropwise until gas evolution ceases and the pH reaches ~8.
Causality: The basic quench neutralizes the acetic acid and destroys any unreacted hydride reagent. Furthermore, raising the pH deprotonates the newly formed tertiary amine, partitioning it entirely into the organic phase during extraction.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography or preparative HPLC.
Analytical Validation
To ensure the integrity of the synthesized lead compound, rigorous analytical validation is required.
1H NMR (400 MHz, CDCl3): The successful incorporation of the azetidine core is confirmed by the presence of the highly strained azetidine protons, typically appearing as distinct multiplets between δ 3.00–4.00 ppm. The intact methoxymethyl ether will present a sharp singlet for the methoxy group (-OCH3) around δ 3.30–3.40 ppm, and a singlet for the methylene bridge (-O-CH2-Ar) around δ 4.40–4.50 ppm.
LC-MS: The mass spectrum must confirm the exact mass of the target compound. The basicity of the tertiary amine ensures excellent ionization in positive electrospray ionization (ESI+) mode, typically yielding a strong [M+H]+ peak.
Biological Activity of Novel Benzylazetidine Derivatives
A Technical Guide to GPCR Modulation and CNS Targeting Executive Summary The benzylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly for targeting G-Protein Coupled Rece...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to GPCR Modulation and CNS Targeting
Executive Summary
The benzylazetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs). Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer unique geometric constraints and lowered basicity (
~8.5 vs. ~10), allowing for improved blood-brain barrier (BBB) penetration and reduced off-target liability (hERG inhibition).
This technical guide analyzes the biological activity of novel benzylazetidine derivatives, focusing on two high-value therapeutic areas: Sphingosine-1-Phosphate (S1P1) receptor modulation (Immunology) and Dopamine receptor antagonism (CNS disorders).
Chemical Space & Structural Advantages
The azetidine ring functions as a rigid spacer that orients pharmacophores with high vector precision. In benzylazetidine derivatives , the benzyl group acts as a lipophilic anchor (filling hydrophobic pockets), while the azetidine nitrogen serves as a protonatable handle or hydrogen bond acceptor.
Key Physicochemical Benefits:
Metabolic Stability: The strained 4-membered ring is surprisingly resistant to oxidative metabolism compared to N-methyl groups.
Reduced Lipophilicity: Azetidines lower
relative to larger rings, improving solubility.
Vector Positioning: The bond angles of the azetidine ring (~90°) create distinct exit vectors for substituents at the C3 position, enabling access to sub-pockets in GPCRs that are inaccessible to pyrrolidine analogues.
Novel benzylazetidine-3-carboxylic acid derivatives have been developed as second-generation S1P1 agonists. Unlike the non-selective fingolimod (FTY720), these derivatives are designed to be S1P1 selective , avoiding the S1P3 receptor associated with bradycardia (heart rate slowing).
Mechanism of Action
The benzylazetidine derivative binds to the S1P1 receptor on lymphocytes. This induces receptor internalization and degradation, preventing lymphocytes from exiting lymph nodes and entering the central nervous system (CNS) to cause damage.
Benzylazetidines are explored as bioisosteres for the piperazine ring found in many antipsychotics. The N-benzylazetidine moiety provides a compact, basic center that interacts with the conserved aspartate residue (Asp3.32) in the monoamine receptor binding pocket.
Biological Data Summary:
Compound Class
Target Receptor
Binding Affinity ()
Functional Activity
N-Benzylazetidine
Dopamine D2
15 - 50 nM
Antagonist
Azetidine-3-carboxamide
Dopamine D3
5 - 20 nM
Partial Agonist
Reference (Haloperidol)
Dopamine D2
~1.0 nM
Antagonist
Note: While slightly less potent than haloperidol, azetidine derivatives often show improved metabolic profiles and reduced extrapyramidal side effects due to transient receptor occupancy.
Experimental Protocols
A. Synthesis of 1-Benzylazetidine-3-Carboxylic Acid
Self-Validating Step: The formation of the azetidine ring is confirmed by the distinct NMR shift of the ring protons (approx. 3.5–4.0 ppm).
Starting Material: Epichlorohydrin and Benzylamine.
Cyclization: React benzylamine with epichlorohydrin in the presence of a Lewis acid or base to form the 1-benzylazetidin-3-ol intermediate.
Oxidation/Functionalization: Oxidize the hydroxyl group to the carboxylic acid or couple with an amide to generate the desired head group.
Purification: Recrystallization from ethanol/water (avoid silica chromatography for highly polar zwitterions to prevent yield loss).
B. GTPS Binding Assay (Functional Validation)
This assay measures the ability of the novel derivative to activate the G-protein, validating its agonism (for S1P1) or antagonism (for Dopamine).
Preparation: Harvest CHO cells expressing human S1P1 or D2 receptors. Prepare membranes by homogenization and centrifugation.
Incubation:
Mix membrane preparation (10 µ g/well ) with test compound (0.1 nM – 10 µM).
Add
(0.1 nM) and GDP (10 µM) in assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM ).
Termination: Incubate for 60 min at 30°C. Terminate by rapid filtration through GF/B filters.
Quantification: Measure bound radioactivity via liquid scintillation counting.
Analysis: Plot % stimulation vs. log[concentration] to determine
.
Visualization: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to functional biological validation.
References
Modulators of the Sphingosine 1-Phosphate Receptor 1. (2013). National Institutes of Health (NIH). Available at: [Link]
Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists. (2010). National Institutes of Health (NIH). Available at: [Link]
Azetidines of pharmacological interest. (2021). PubMed.[1] Available at: [Link]
Synthesis and Evaluation of Serinolamide Derivatives as S1P1 Receptor Agonists. (2022). MDPI. Available at: [Link][7]
Dopamine D1/D5 receptor antagonists with improved pharmacokinetics. (2005). PubMed.[1] Available at: [Link]
Technical Guide: Mechanism of Action Prediction for 3-(3-(Methoxymethyl)benzyl)azetidine
This technical guide provides a predictive pharmacological analysis of 3-(3-(Methoxymethyl)benzyl)azetidine , a specialized chemical entity. As a specific peer-reviewed "mechanism of action" paper does not exist for this...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a predictive pharmacological analysis of 3-(3-(Methoxymethyl)benzyl)azetidine , a specialized chemical entity. As a specific peer-reviewed "mechanism of action" paper does not exist for this exact CAS number in the open literature, this guide utilizes Structure-Activity Relationship (SAR) homology , pharmacophore mapping , and chemoinformatic profiling to derive its high-probability mechanism.
Based on structural homology to known 3-benzylazetidine and 3-phenylpyrrolidine therapeutics, 3-(3-(Methoxymethyl)benzyl)azetidine is predicted to function as a Monoamine Reuptake Inhibitor (MRI) with high affinity for the Norepinephrine (NET) and Dopamine (DAT) transporters.
A secondary, high-probability off-target mechanism is modulation of the Sigma-1 Receptor (
1R) , owing to the classic "basic amine + lipophilic spacer + aromatic" pharmacophore.
Predicted Pharmacological Fingerprint
Target System
Predicted Activity
Confidence
Rationale
Norepinephrine Transporter (NET)
Inhibitor (Reuptake Blockade)
High
Bioisostere of desmethylsibutramine/phenidate analogs.
Dopamine Transporter (DAT)
Inhibitor (Reuptake Blockade)
Med-High
3-position substitution on azetidine mimics dopamine pharmacophore.
Serotonin Transporter (SERT)
Weak Inhibitor / Inactive
Low-Med
Meta-substitution typically favors NET/DAT selectivity over SERT.
Sigma-1 Receptor (1R)
Agonist / Antagonist
High
Matches 1 pharmacophore (N-atom to Centroid distance ~6-8Å).
Structural & Chemoinformatic Analysis
The Scaffold: 3-Benzylazetidine
The azetidine ring serves as a conformationally restricted bioisostere of the pyrrolidine or piperidine rings found in classic stimulants (e.g., Methylphenidate, Desoxypipradrol).
Conformational Constraint: The 4-membered ring reduces the entropic penalty of binding, potentially increasing affinity compared to flexible chain analogs (e.g., phenethylamines).
Basicity (pKa): The secondary amine in an azetidine ring typically has a pKa of ~10.5–11.0, ensuring it is protonated at physiological pH. This protonated nitrogen is critical for the salt bridge interaction with Asp79 (in DAT) or Asp75 (in NET).
The Substituent: 3-(Methoxymethyl) Group
The meta-positioning of the methoxymethyl ether is a strategic medicinal chemistry modification:
Electronic Effect: It acts as a weak electron-donating group (via induction/resonance) but, more importantly, provides a hydrogen bond acceptor (the ether oxygen) without being a donor.
Lipophilicity Tuning: Unlike a hydroxyl group, the methoxy ether maintains blood-brain barrier (BBB) permeability (cLogP ~1.8–2.2).
Metabolic Shielding: It prevents metabolic oxidation at the benzylic position, extending half-life compared to a methyl or hydroxymethyl group.
Mechanism of Action: Monoamine Transporter Inhibition[2]
The primary predicted mechanism is the blockade of monoamine transporters, preventing the clearance of neurotransmitters from the synaptic cleft.
Molecular Binding Hypothesis
The compound is predicted to bind to the S1 (primary substrate) site of the transporter proteins (NET/DAT).
Anchor Point: The protonated azetidine nitrogen forms an ionic bond with the conserved Aspartate residue in Transmembrane Domain 1 (TM1) of the transporter.
Hydrophobic Cleft: The benzyl ring slots into the hydrophobic pocket formed by TM3 and TM6 (rich in Phenylalanine and Tyrosine residues).
Selectivity Filter: The meta-methoxymethyl group likely interacts with specific residues in TM6 or TM10. In NET, this pocket is slightly more tolerant of bulk at the meta position than in SERT, driving the predicted NET > SERT selectivity.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of the predicted NET/DAT inhibition.
Caption: Predicted signaling cascade. The compound inhibits NET/DAT, elevating synaptic monoamine levels and amplifying downstream adrenergic and dopaminergic signaling.
Experimental Validation Framework
To confirm this predictive profile, a rigorous "Target Deconvolution" protocol is required. This section outlines the self-validating experimental workflow.
Phase I: In Silico Docking (Virtual Screen)
Before wet-lab synthesis, validate the binding mode using homology models of human NET/DAT (based on Drosophila DAT or LeuT crystal structures).
Dock into hNET (PDB ID: generic homology) and hDAT.
Success Metric: Binding Energy (
) < -8.0 kcal/mol; observation of Asp79 salt bridge.
Phase II: Radioligand Binding Assay (The "Gold Standard")
Determine the affinity (
) for the predicted targets.
Assay Target
Radioligand
Reference Compound
Success Criteria
hNET
[³H]-Nisoxetine
Desipramine
hDAT
[³H]-WIN 35,428
GBR-12909
hSERT
[³H]-Citalopram
Fluoxetine
(for selectivity)
1R
[³H]-(+)-Pentazocine
Haloperidol
Phase III: Functional Uptake Assay
Binding does not prove inhibition. A functional assay measures the actual transport of neurotransmitters.
Cell Line: HEK293 cells stably expressing hNET or hDAT.[2]
Method:
Incubate cells with the test compound (0.1 nM – 10
M) for 15 mins.
Add fluorescent substrate (e.g., ASP+ or labeled Neurotransmitter).
Measure fluorescence intensity (uptake).
Output: IC₅₀ curve. A functional antagonist will show a dose-dependent reduction in fluorescence.
Validation Workflow Diagram
Caption: Step-by-step experimental cascade to validate the predicted Monoamine Reuptake Inhibitor (MRI) mechanism.
Synthesis & Accessibility (Contextual)
For researchers requiring this material for the validation protocols above, the synthesis typically follows a Reductive Amination or Alkylation route, confirming the accessibility of the scaffold.
Precursor: 3-(Methoxymethyl)benzaldehyde.
Amine Source: Azetidin-3-one (followed by reduction) or direct coupling with a 3-halo-azetidine precursor.
Key Step: Reductive cross-coupling using Sodium Triacetoxyborohydride (STAB) in DCE is the preferred route to minimize over-alkylation.
References
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. (2012).
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
An In-depth Technical Guide to Exploratory Studies on Azetidine-Based Therapeutic Agents
Introduction: The Azetidine Scaffold—A Compact Powerhouse in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold—A Compact Powerhouse in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1] Historically underutilized due to synthetic challenges, recent advancements have unlocked its potential, revealing a scaffold that offers a unique blend of conformational rigidity, metabolic stability, and three-dimensional diversity.[2][3]
Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine (approx. 25.5 kcal/mol) defines its nonplanar geometry and influences the vectors of its substituents in three-dimensional space.[1] This constrained conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[2] Furthermore, the sp³-rich character of the azetidine ring improves aqueous solubility and metabolic stability, key attributes in developing successful drug candidates.[4][5] Its ability to act as a versatile bioisostere for other cyclic and planar moieties further solidifies its importance in contemporary drug design.[6]
This guide provides an in-depth exploration of the strategic considerations and practical methodologies for conducting exploratory studies on azetidine-based therapeutic agents. We will delve into synthetic strategies, illustrate a comprehensive workflow for hit-to-lead exploration, and provide detailed protocols for key in vitro assays, all grounded in the principles of scientific integrity and field-proven insights.
Chapter 1: Strategic Synthesis of Functionalized Azetidine Cores
The accessibility of diverse azetidine derivatives is the bedrock of any exploratory study. The choice of synthetic route is critical and is often dictated by the desired substitution pattern and the need for stereocontrol.
1.1. Foundational Synthetic Approaches
Intramolecular Cyclization: This classical approach, involving the cyclization of γ-amino halides or related substrates, remains a fundamental strategy.[7][8] The key to success often lies in the choice of base and reaction conditions to overcome the energetic barrier of forming the strained four-membered ring.[8]
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods to construct functionalized azetidines.[9] Recent breakthroughs using visible-light photocatalysis have made this approach milder, more efficient, and applicable to a broader range of substrates.[9]
Causality in Synthesis: The selection of a synthetic strategy is not arbitrary. For instance, while intramolecular cyclizations are robust, they may offer limited diversity in the initial library. Photocatalytic [2+2] cycloadditions, on the other hand, allow for the convergence of two distinct building blocks, enabling rapid generation of a diverse library of analogs from readily available precursors.[9] This is a crucial consideration in an exploratory phase where broad structure-activity relationship (SAR) is the goal.
1.2. Late-Stage Functionalization
Modern synthetic chemistry has also provided tools for the "any-stage" installation of azetidine rings onto more complex molecules.[10] Methods utilizing electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, allow for the direct attachment of the azetidine motif to various nucleophiles, which is invaluable for modifying lead compounds to fine-tune their properties.[10]
Chapter 2: Designing the Exploratory Workflow: From Library to Lead
A well-designed exploratory study follows a logical, multi-stage process to identify and validate promising azetidine-based compounds. This workflow ensures that resources are focused on candidates with the highest potential for success.
Caption: High-level workflow for azetidine therapeutic agent discovery.
Chapter 3: In Vitro Screening Cascade: Protocols and Rationale
The screening cascade is the heart of the exploratory study, designed to systematically filter compounds based on potency, selectivity, and cellular activity.
Primary Screen: Biochemical Potency
The initial screen is typically a biochemical assay that measures the direct interaction of the compound with the purified biological target (e.g., an enzyme or receptor). Kinase inhibition is a common application for azetidine-based drugs, and thus we will use it as our primary example.[11]
Rationale for Assay Choice: A radiometric kinase assay, such as the HotSpot™ assay, is often considered the "gold standard" for in vitro kinase inhibitor screening.[12][13] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and unambiguous measure of enzymatic activity.[13] This method is less prone to interference from compound autofluorescence or light scattering, which can plague other assay formats.
Experimental Protocol: In Vitro Radiometric Kinase Assay (33P-ATP)
This protocol is adapted for a generic serine/threonine kinase.
1. Reagent Preparation:
Kinase Buffer: Prepare a 5X kinase buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100). Store at 4°C.
ATP Stock: Prepare a 10 mM stock of "cold" ATP in water. Store at -20°C.
Substrate: Reconstitute the specific peptide or protein substrate in kinase buffer to a working concentration (e.g., 0.2 mg/mL).
Test Compounds: Prepare a 10 mM stock solution in 100% DMSO. Create a 10-point, 3-fold serial dilution plate in DMSO.
2. Assay Procedure (96-well plate format):
Compound Plating: Add 1 µL of each compound dilution from the serial dilution plate to the assay plate wells. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).
Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in 1X kinase buffer. Add 20 µL to each well.
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow compound binding to the kinase. This step is crucial for identifying time-dependent or irreversible inhibitors.
Initiate Reaction: Prepare an ATP reaction mix containing cold ATP and [γ-³³P]ATP in 1X kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to identify both competitive and non-competitive inhibitors. Add 20 µL to each well to start the reaction.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
Stop Reaction & Capture: Stop the reaction by adding 40 µL of 3% phosphoric acid. Transfer the reaction mixture to a filter membrane plate (e.g., phosphocellulose) that captures the phosphorylated substrate.
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection: Dry the plate, add scintillant, and quantify the incorporated radioactivity using a microplate scintillation counter.
3. Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Screen: Cellular Target Engagement
A potent hit from a biochemical assay does not guarantee activity in a cellular context. Cell permeability, stability, and efflux can all prevent a compound from reaching its intracellular target. Therefore, a secondary assay to confirm target engagement in live cells is essential.[14][15]
Rationale for Assay Choice: The NanoBRET™ Target Engagement assay is a powerful method to quantitatively measure compound binding to a specific target within intact cells.[16][17] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that reversibly binds to the target. A test compound that enters the cell and binds to the target will displace the tracer, causing a decrease in the BRET signal.[17] This provides a direct readout of target occupancy in a physiological environment.
Cell Line: Use a cell line (e.g., HEK293T) stably or transiently expressing the target protein fused to NanoLuc® luciferase.[18]
Plating: Seed the cells into a white, 96-well assay plate at a density of 2 x 10⁵ cells/mL in Opti-MEM and allow them to attach.[18]
Tracer: Prepare the specific NanoBRET™ fluorescent tracer at 2X the final optimal concentration in Opti-MEM.
Test Compounds: Prepare a serial dilution of test compounds at 1000X final concentration in DMSO.
2. Assay Procedure:
Compound Dosing: Add test compounds to the cells using an acoustic dispenser or by intermediate dilution to minimize DMSO concentration (final DMSO should be ≤ 0.1%).
Tracer Addition: Immediately add the 2X tracer solution to the wells.
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.[18]
Lysis & Detection: Add the NanoBRET® Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to each well.[18]
Readout: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[18]
3. Data Analysis:
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
Normalize the data to vehicle (DMSO) and a positive control (displacing ligand) wells.
Plot the normalized BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC₅₀.
Chapter 4: Structure-Activity Relationship (SAR) and Data Interpretation
The data from the screening cascade fuels the SAR exploration. The goal is to understand how modifications to the azetidine scaffold and its substituents affect potency and cellular activity.
Example Case Study: Azetidine-based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated cancer target.[19] Let's consider a hypothetical exploratory study on a series of (R)-azetidine-2-carboxamide analogues designed as STAT3 inhibitors.[20]
SAR Table: Hypothetical Azetidine-based STAT3 Inhibitors
Compound ID
R1 Group
R2 Group
Biochemical IC₅₀ (µM) [STAT3 DNA-Binding]
Cellular IC₅₀ (µM) [NanoBRET]
AZ-01
H
Phenyl
15.2
> 50
AZ-02
Cyclohexyl
Phenyl
2.1
25.6
AZ-03
Cyclohexyl
4-Fluorophenyl
0.95
8.7
AZ-04
Cyclohexyl
2-Hydroxyphenyl (Salicylic Acid mimic)
0.38
1.9
AZ-05
Cyclopentyl
2-Hydroxyphenyl
0.85
4.2
AZ-06
Cyclohexyl
2-Methoxyphenyl
5.4
35.1
Interpretation and Causality:
Initial Hit (AZ-01 to AZ-02): Replacing the small R1 proton with a bulky, lipophilic cyclohexyl group dramatically improves biochemical potency (15.2 µM to 2.1 µM). This suggests a hydrophobic pocket in the STAT3 binding site that accommodates this group. However, the cellular activity remains poor, indicating a potential permeability issue.[21]
Improving Potency (AZ-03): Adding an electron-withdrawing fluorine to the R2 phenyl group more than doubles the biochemical potency. This could be due to favorable electronic interactions or improved binding conformation. Cellular activity improves but the gap between biochemical and cellular potency (the B:C ratio) is still high.
Unlocking Cellular Activity (AZ-04): The key breakthrough comes from replacing the phenyl R2 group with a 2-hydroxyphenyl group, mimicking salicylic acid. This modification significantly improves both biochemical (0.38 µM) and, crucially, cellular potency (1.9 µM). The hydroxyl group likely acts as a key hydrogen bond donor, and the improved polarity may enhance cell permeability, drastically lowering the B:C ratio. This compound, AZ-04, becomes the new lead for optimization.
Exploring the SAR (AZ-05 & AZ-06): AZ-05 shows that a slightly smaller hydrophobic group at R1 (cyclopentyl) is tolerated but not optimal. AZ-06 demonstrates the critical importance of the hydroxyl group at R2; methylating it (removing the H-bond donor capability) severely diminishes both biochemical and cellular activity.
Caption: A logical decision tree for navigating SAR based on assay data.
Chapter 5: Case Study: Ezetimibe, an Azetidinone Success Story
While this guide focuses on the azetidine ring, the closely related azetidin-2-one (β-lactam) scaffold is famously represented by the cholesterol absorption inhibitor, Ezetimibe. Its mechanism provides an excellent example of how these small, strained rings mediate powerful biological effects.
Ezetimibe functions by directly targeting and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in the small intestine.[22][23] By binding to NPC1L1, ezetimibe blocks the internalization of the NPC1L1/cholesterol complex, thereby preventing dietary and biliary cholesterol from entering the bloodstream.[23][24] This leads to a reduction in plasma LDL-cholesterol levels.[25] The azetidinone core of Ezetimibe is essential for its activity, correctly positioning the substituents for optimal interaction with the NPC1L1 protein.
Caption: Simplified mechanism of action for the azetidinone drug, Ezetimibe.
Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for designing potent, selective, and drug-like therapeutic agents for a wide range of diseases, from cancer and inflammation to CNS disorders.[2][4][26] The success of an exploratory program hinges on a rational and integrated approach that combines strategic synthesis with a robust, multi-tiered screening cascade. By understanding the "why" behind experimental choices—from selecting a non-interfering primary assay to prioritizing a cellular target engagement secondary screen—researchers can more efficiently navigate the complex path from an initial chemical idea to a promising lead candidate. As synthetic methodologies continue to advance, the chemical space accessible to drug designers will only expand, ensuring that the compact azetidine ring will play an increasingly significant role in the development of next-generation medicines.[2][3]
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). Benchchem.
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. (n.d.). Benchchem.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
Functionalized azetidines via visible light-enabled aza P
The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed.
In vitro kinase assay. (2022). Bio-protocol.
Modular access to functionalized azetidines via electrophilic azetidinylation. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024).
In vitro kinase assay. (2024). Protocols.io.
A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). PubMed.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). PMC.
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS: Serve Content.
What is the mechanism of Ezetimibe?. (2024).
Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
Ezetimibe therapy: mechanism of action and clinical upd
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
Abstract 5476: Novel azetidine-based STAT3 inhibitors induce misfolded protein response, endoplasmic reticulum stress and mitophagy, and inhibit breast tumor growth in vivo. (2022). Cancer Research - AACR Journals.
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Unknown Source.
International Journal of Theranostics. (n.d.). SciTechnol.
Ezetimibe therapy: Mechanism of action and clinical update. (n.d.).
Ezetimibe therapy: mechanism of action and clinical upd
Structures of some azetidine‐based drugs. (n.d.).
Examples of azetidine‐based bioisosters. (n.d.).
Azetidine derivatives with CNS activity.. (n.d.).
(PDF) Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. (n.d.).
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
The Effects of l-Azetidine-2-Carboxylic Acid (Analogue of Proline)
Azetidines in Drug Discovery. (n.d.). PharmaBlock.
Azetidines of pharmacological interest. (2021). PubMed.
Structural Analysis and Analytical Validation of 3-(3-(Methoxymethyl)benzyl)azetidine: A Technical Guide
Executive Summary: The Strategic Role of Azetidines in Drug Discovery The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of 1[1]. Increasing the fraction of sp3-hybridized carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Role of Azetidines in Drug Discovery
The drive to "escape from flatland" in modern medicinal chemistry has elevated the importance of 1[1]. Increasing the fraction of sp3-hybridized carbons (Fsp3) improves aqueous solubility, reduces off-target toxicity, and enhances overall metabolic stability[2]. Azetidines—highly strained four-membered nitrogen heterocycles—serve as excellent bioisosteres for larger rings like piperidines and pyrrolidines, offering a unique 3D vector while maintaining a low molecular weight[3].
This technical guide provides a comprehensive, self-validating framework for the structural elucidation of 3-(3-(Methoxymethyl)benzyl)azetidine , a versatile building block utilized in preclinical drug discovery[4].
3-(3-(Methoxymethyl)benzyl)azetidine consists of a strained azetidine ring connected via a methylene bridge to a meta-substituted benzene ring, which terminates in a methoxymethyl ether group. This architecture presents specific analytical challenges, particularly regarding the conformational dynamics of the azetidine ring puckering.
To prevent mischaracterization of synthetic intermediates, structural validation requires an orthogonal approach. The workflow below ensures the integrity of both the strained azetidine ring and the ether linkage.
Figure 1: Multi-modal analytical workflow for structural validation of azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this compound is heavily influenced by the ring strain of the azetidine moiety. The internal C-C-C bond angles are compressed to ~90°, deviating significantly from the ideal 109.5° sp3 angle. Causality: This compression forces the internal ring bonds to adopt higher p-character, consequently driving the external C-H bonds to higher s-character. This increased s-character holds electrons closer to the nucleus, deshielding the protons and shifting them downfield relative to unstrained cyclic amines[5].
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL CDCl₃ containing 0.03% v/v TMS as an internal standard.
1D ¹H Acquisition: Acquire a standard ¹H spectrum (16-64 scans) with a relaxation delay (D1) of 2 seconds.
The Causality Check (Azetidine Multiplet): The C2 and C4 protons of the azetidine ring will likely appear as a complex, second-order multiplet rather than a simple triplet. This is caused by the diastereotopic nature of the protons (cis/trans relationship to the bulky benzyl substituent at C3) combined with restricted ring puckering.
2D HSQC Validation: Do not mistake the complex C2/C4 multiplet for an impurity. To validate, run a 2D ¹H-¹³C HSQC experiment. If the broad ¹H multiplet at 3.50-3.80 ppm correlates to a single ¹³C resonance at ~50-55 ppm, it definitively confirms the presence of diastereotopic protons on an intact azetidine ring.
Mass Spectrometry (LC-HRMS) & Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) provides exact mass confirmation and structural connectivity mapping.
Figure 2: Proposed ESI+ mass spectrometry fragmentation pathway for the target compound.
Self-Validating LC-MS/MS Protocol
Chromatography: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) running a gradient of Water/Acetonitrile with 0.1% Formic Acid. The basic secondary nitrogen of the azetidine ensures excellent protonation and ionization in positive mode.
MS1 Acquisition: Scan m/z 100-500 in ESI+ mode. Extract the exact mass[M+H]⁺ = 192.1383 (± 5 ppm).
MS2 (Fragmentation) Validation: Isolate m/z 192.14 and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 25-30.
The Causality Check (Neutral Losses): Look for the diagnostic neutral loss of 32 Da (methanol), yielding m/z 160.11. This validates the presence of the methoxymethyl ether. A parallel loss of 57 Da (the azetidine ring, C₃H₇N) yielding an m/z 135.08 tropylium/benzyl cation confirms the presence of the terminal azetidine[5]. If both fragments are present, the structural connectivity is validated.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal confirmation of functional groups that might be ambiguous in MS or NMR.
FT-IR Protocol (ATR Mode)
Preparation: Place 1-2 mg of the neat compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Acquisition: Apply uniform pressure using the anvil and scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 32 scans).
Validation (Key Diagnostic Bands):
~3300 cm⁻¹ (N-H stretch): A medium, broad band confirming the secondary amine of the azetidine.
~2800-2950 cm⁻¹ (C-H stretches): Multiple bands corresponding to aliphatic and aromatic C-H bonds.
~1100-1150 cm⁻¹ (C-O-C stretch): A strong, sharp band confirming the aliphatic ether linkage of the methoxymethyl group.
using 3-(3-(Methoxymethyl)benzyl)azetidine in high-throughput screening
Application Note: High-Concentration Fragment Screening of 3-(3-(Methoxymethyl)benzyl)azetidine Abstract This technical guide details the protocol for utilizing 3-(3-(Methoxymethyl)benzyl)azetidine (CAS 1468795-25-6) in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Concentration Fragment Screening of 3-(3-(Methoxymethyl)benzyl)azetidine
Abstract
This technical guide details the protocol for utilizing 3-(3-(Methoxymethyl)benzyl)azetidine (CAS 1468795-25-6) in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) campaigns.[1] As a representative "privileged scaffold," this molecule offers reduced lipophilicity and enhanced metabolic stability compared to traditional piperidine or pyrrolidine analogs. This note covers library formatting, DMSO stability management for secondary amines, and a dual-modality screening workflow (SPR and TR-FRET) designed to detect low-affinity interactions typical of fragment-sized ligands (MW < 200 Da).
Chemical Rationale & Scaffold Utility[2]
3-(3-(Methoxymethyl)benzyl)azetidine represents a strategic entry point for "Escape from Flatland" initiatives in library design.[1] Unlike flat aromatic systems, the azetidine ring introduces specific
character and vectorality that improves physicochemical properties.[2]
Lipophilic Efficiency (LipE): The azetidine ring lowers
while maintaining basicity (), improving solubility in aqueous buffers compared to larger heterocycles.
Metabolic Stability: The strained 4-membered ring is often more resistant to oxidative metabolism (P450) than pyrrolidines.
Vector Control: The C3-substitution on the azetidine provides a defined exit vector, allowing the benzyl ether moiety to probe hydrophobic pockets while the amine remains solvent-exposed or interacts with aspartate residues in the binding site.
Visualizing the Chemical Space
The following diagram illustrates the structural advantages of this scaffold in the context of fragment evolution.
Figure 1: Strategic utility of the azetidine scaffold in fragment-to-lead evolution.
Pre-Screening Validation & Compound Management
Fragment screening requires high concentrations (100 µM – 1 mM), making solubility and DMSO stability critical.
Protocol A: Quality Control & Solubility
Objective: Ensure the molecule is soluble and chemically stable prior to acoustic dispensing.
Stock Preparation:
Dissolve solid 3-(3-(Methoxymethyl)benzyl)azetidine to 100 mM in anhydrous
-DMSO (deuterated) for NMR QC or standard anhydrous DMSO for HTS.
Caution: As a secondary amine, this molecule can react with trace aldehydes in low-grade DMSO. Use Gold-Standard/Anhydrous DMSO stored under nitrogen.[1]
Kinetic Solubility Assay (Nephelometry):
Step 1: Dispense 1 µL of 100 mM stock into 99 µL of Assay Buffer (e.g., PBS pH 7.4). Final Conc: 1 mM.
Step 2: Incubate for 90 minutes at 25°C.
Step 3: Measure light scattering (Nephelometry) or Absorbance at 600 nm.
Acceptance Criteria: Solubility > 200 µM is required for FBDD. If precipitation occurs, lower screening concentration to 500 µM.
Stability Check:
Check for "DMSO Hydration."[3][4] Azetidines are hygroscopic. If the DMSO stock absorbs water (>1%), the compound may precipitate or degrade.
Recommendation: Use acoustic tubes (e.g., Labcyte/Beckman Echo qualified) with pierced septa only immediately before use.
High-Throughput Screening Workflows
Due to the low molecular weight (191 Da), standard biochemical assays may yield false negatives due to low affinity (
). We recommend a primary screen using Surface Plasmon Resonance (SPR) followed by a biochemical orthogonal assay.
Protocol B: Primary Screen via SPR (Biacore 8K/S200)
Rationale: SPR detects mass changes directly, bypassing the need for high-affinity inhibition required in enzymatic assays.
Sensor Chip: CM5 or Streptavidin (SA) chip.
Immobilization: Target protein density should be high (3000–5000 RU) to detect the small fragment signal (
Clean Screen: Inject the 3-(3-(Methoxymethyl)benzyl)azetidine stock (diluted to 200 µM) over a reference surface to check for non-specific binding (NSB).[1] Sticky fragments are frequent hitters.
Dispensing: Use an Acoustic Liquid Handler (e.g., Echo 650) to dispense 50 nL of compound (from 10 mM stock) into 384-well low-volume plates.
Target Conc: 100 µM (assuming 5 µL final assay volume).
Reagent Addition:
Add 2.5 µL Enzyme/Protein solution. Incubate 15 min.
Add 2.5 µL Tracer/Detection Mix.
Readout: Measure HTRF ratio (665 nm / 620 nm) after 60 min.
Normalization: Normalize to DMSO (0% inhibition) and known inhibitor (100% inhibition).
Data Analysis & Hit Triage
Table 1: Interpretation of Screening Data
Parameter
SPR Signal (RU)
TR-FRET Inhibition (%)
Classification
Action
Ideal Hit
> 5 RU (Dose-dependent)
> 30%
Validated Fragment
Proceed to X-ray/NMR
False Positive
High (>50 RU), slow off-rate
> 50%
Aggregator/Sticky
Discard (Check solubility)
Weak Binder
2-5 RU (Square wave)
< 10%
Functional Silent
Attempt Analoging (SAR)
Interference
Negative or Erratic
Variable
Quencher/Fluorescent
Flag as PAINS
Workflow Logic Diagram
The following flowchart defines the decision matrix for handling this azetidine fragment.
Figure 2: Screening cascade for 3-(3-(Methoxymethyl)benzyl)azetidine.
References
BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Retrieved from [1]
Enamine. (2024). Fragment-based drug design: Azetidine Libraries and Physicochemical Properties. Retrieved from [1]
PubChem. (2025).[5] Compound Summary: 3-(3-(Methoxymethyl)benzyl)azetidine (CID 103985391).[1] Retrieved from [1]
Jubilant Biosys. (2024).[3] Fragment-Based Drug Discovery (FBDD) using SPR and NMR. Retrieved from [1]
Cheng, X., et al. (2003).[6] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Demonstrates DMSO hydration risks for amine libraries). Retrieved from
Application Note: Assay Development for the Biological Evaluation of Benzylazetidines
Introduction to Benzylazetidine Scaffolds Benzylazetidines and their β-lactam derivatives (benzylazetidin-2-ones) have emerged as privileged scaffolds in modern medicinal chemistry. The constrained four-membered azetidin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Benzylazetidine Scaffolds
Benzylazetidines and their β-lactam derivatives (benzylazetidin-2-ones) have emerged as privileged scaffolds in modern medicinal chemistry. The constrained four-membered azetidine ring effectively mimics flexible aliphatic amines—such as the 2-aminopropyl group found in amphetamines—while minimizing the entropic penalty upon target binding[1].
Recent drug discovery campaigns have leveraged these scaffolds for two primary therapeutic applications:
CNS Indications: Modulating monoamine transporters (MATs) and acting as dopamine antagonists[2]. The rigid scaffold of the azetidine ring system serves as an effective substitution leading to nanomolar binding affinities at dopamine (DAT) and serotonin (SERT) transporters[1].
Cardiovascular/Inflammatory Indications: Acting as highly potent, mechanism-based inhibitors of human chymase, with optimized 3-benzylazetidine-2-one derivatives achieving sub-nanomolar IC50 values (e.g., 0.46 nM)[3].
This application note details the critical assay development parameters, the causal reasoning behind specific experimental conditions, and step-by-step protocols for evaluating benzylazetidine derivatives.
To evaluate benzylazetidines as MAT ligands, competitive radioligand binding assays in rat brain tissue preparations are the gold standard[1]. Benzylideneazetidine analogs are generally more potent than corresponding benzylazetidines, and both show enhanced selectivity for SERT over DAT[1].
Temperature Control: Assays must be conducted at 4°C. This arrests transporter internalization and minimizes the proteolytic degradation of the brain tissue homogenate during the 2-hour equilibrium phase.
Filter Treatment: Benzylazetidines contain a basic nitrogen that is positively charged at physiological pH. To prevent non-specific binding of the test compounds and radioligands to the negatively charged glass fiber filters, the filters must be pre-soaked in 0.05% polyethylenimine (PEI).
Self-Validating System
A robust binding assay must differentiate between specific target binding and non-specific lipid/protein partitioning. This protocol utilizes a self-validating control system: non-specific binding (NSB) is strictly defined using a saturating concentration of a structurally distinct reference inhibitor (10 µM Indatraline for DAT; 10 µM Fluoxetine for SERT). If the reference inhibitor fails to displace the radioligand to baseline levels, the assay is flagged for lipid-partitioning artifacts.
Protocol: DAT/SERT Binding Assay
Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
Incubation Setup: In a 96-well deep-well plate, combine:
50 µL of test benzylazetidine (serial dilutions from 10 µM to 0.1 nM).
50 µL of radioligand (final concentration 1.5 nM for [3H]WIN 35,428 or 1.0 nM for [3H]Citalopram).
400 µL of tissue homogenate.
Equilibration: Incubate the sealed plates for exactly 2 hours at 4°C to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% PEI for 1 hour.
Quantification: Wash filters three times with 1 mL of ice-cold assay buffer. Extract radioactivity in 3 mL of scintillation fluid and quantify using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Workflow for Monoamine Transporter (DAT/SERT) Radioligand Binding Assay.
Core Workflow II: Human Chymase Fluorogenic Inhibition Assay
Causality & Experimental Design
3-Benzylazetidine-2-ones are highly effective against the human chymase enzyme[3]. They act as mechanism-based inhibitors: the highly strained β-lactam ring undergoes nucleophilic attack by the catalytic Ser195 of chymase, leading to a stable, covalently bound acyl-enzyme intermediate.
Buffer Optimization: Because benzylazetidine derivatives are highly hydrophobic, 0.01% Triton X-100 is mandatory in the assay buffer. Without this non-ionic detergent, the compounds form colloidal aggregates that sequester the enzyme, leading to false-positive promiscuous inhibition. High salt (0.5 M NaCl) is also required to maintain chymase in its active, folded conformation.
Self-Validating System
The β-lactam ring is inherently susceptible to hydrolysis by plasma esterases and amidases. Therefore, an in vitro chymase inhibition assay is scientifically incomplete without a parallel plasma stability screen. A compound is only validated as a viable lead if it demonstrates both a low nanomolar IC50 and a human plasma half-life (t1/2) > 6 hours.
Protocol: Continuous Fluorogenic Chymase Assay
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 0.5 M NaCl, 0.01% Triton X-100).
Enzyme/Inhibitor Pre-incubation: In a black 96-well microtiter plate, add 10 µL of recombinant human chymase (final concentration 1 ng/mL) to 80 µL of assay buffer containing varying concentrations of the 3-benzylazetidine-2-one derivative. Incubate at 25°C for 10 minutes to allow for covalent acylation.
Reaction Initiation: Add 10 µL of the fluorogenic substrate Suc-Ala-Ala-Pro-Phe-AMC (final concentration 100 µM) to initiate the enzymatic cleavage.
Kinetic Readout: Monitor fluorescence continuously for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
Data Processing: Calculate the initial velocity (V0) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.
Mechanism of Human Chymase Inhibition by 3-Benzylazetidine-2-ones.
Quantitative Data Interpretation
The following tables summarize the expected quantitative benchmarks for validated benzylazetidine assays, ensuring researchers can benchmark their internal assay development against established literature standards.
Table 1: Representative MAT Binding Affinities of Benzylazetidine Analogs
Forsyth, A. N. (2014). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamine. ScholarWorks@UNO, University of New Orleans. URL:[Link]
Aoyama, Y., Uenaka, M., Kii, M., Tanaka, M., Konoike, T., Hayasaki-Kajiwara, Y., Naya, N., & Nakajima, M. (2001). Design, synthesis and pharmacological evaluation of 3-benzylazetidine-2-one-based human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(11), 3065-3075. URL:[Link]
Metkar, S. D., et al. (2013). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Medicinal Chemistry Research, 22(12). URL:[Link]
use of 3-(3-(Methoxymethyl)benzyl)azetidine in fragment-based drug design
Application Note: Deploying 3-(3-(Methoxymethyl)benzyl)azetidine in Fragment-Based Drug Discovery (FBDD) Part 1: Executive Summary & Compound Profile[1] Introduction In the pursuit of novel chemical space, Fragment-Based...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Deploying 3-(3-(Methoxymethyl)benzyl)azetidine in Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Summary & Compound Profile[1]
Introduction
In the pursuit of novel chemical space, Fragment-Based Drug Design (FBDD) has shifted focus from "flat" aromatic systems to three-dimensional, sp³-rich scaffolds. 3-(3-(Methoxymethyl)benzyl)azetidine (referred to herein as Fragment A-79 ) represents a high-value building block in this paradigm.[1]
Unlike traditional piperidine or pyrrolidine linkers, the azetidine ring offers a constrained geometry that alters the vectors of attached substituents, often improving metabolic stability and reducing overall lipophilicity (cLogP). This guide details the physicochemical profile, screening protocols, and synthetic elaboration strategies for incorporating Fragment A-79 into hit-to-lead campaigns.
Physicochemical Profile (Calculated)
Fragment A-79 is designed to strictly adhere to the "Rule of Three" (Ro3) for fragments, ensuring high ligand efficiency (LE) and room for chemical growth.
Low polar surface area; high permeability potential.
H-Bond Donors
1 (NH)
The azetidine amine is the primary growth vector.[1]
H-Bond Acceptors
2 (N, O)
Ether oxygen acts as a weak acceptor.
pKa (Conj. Acid)
~10.5
Basic secondary amine; likely protonated at physiological pH.
Rotatable Bonds
3
Moderate flexibility (benzyl linker + methoxy).
Part 2: Strategic Rationale (Expertise & Logic)
Why This Fragment?
The selection of Fragment A-79 is not arbitrary; it addresses specific medicinal chemistry challenges:
The "Azetidine Switch" (Bioisosterism):
Replacing a piperidine or pyrrolidine with an azetidine ring often lowers lipophilicity and changes the vector of the nitrogen lone pair. This can resolve steric clashes in tight binding pockets while maintaining the basic amine interaction (e.g., with Asp/Glu residues in kinases or GPCRs).
The Methoxymethyl Probe:
The meta-methoxymethyl group on the phenyl ring serves as an environmental probe. The ether oxygen can engage in hydrogen bonding with backbone amides or serine/threonine side chains, while the methyl group probes for small hydrophobic sub-pockets. Its meta positioning directs these interactions away from the primary binding axis defined by the azetidine.
Sp³-Richness:
The azetidine ring and the methylene bridges contribute to the Fraction of sp³ carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
Part 3: Experimental Protocols
Protocol A: Quality Control & Library Preparation
Objective: Ensure the fragment is monomeric and soluble prior to screening.
Reagents:
Fragment A-79 (HCl or TFA salt preferred for stability).
Stock Preparation: Dissolve solid Fragment A-79 in d6-DMSO to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.
Solubility Check (Nephelometry): Dilute the stock to 1 mM in Phosphate Buffer (pH 7.4). Measure light scattering. Pass Criteria: Solubility > 500 µM.
Aggregation Check (NMR): Acquire a 1D ¹H-NMR spectrum at 500 µM in buffer. Analyze line widths. Broad peaks indicate aggregation or exchange broadening. Sharp peaks (< 2 Hz line width) confirm a monomeric state.
Protocol B: Saturation Transfer Difference (STD) NMR Screening
Objective: Validate binding to the target protein and map the epitope (binding pose).
Rationale: STD-NMR is the gold standard for detecting weak affinity (Kd: mM to µM) typical of fragments.[1] It relies on the transfer of magnetization from the protein to the bound ligand.
Workflow:
Sample Setup:
Protein: 5–10 µM (Target Recombinant Protein).
Ligand (Fragment A-79): 500 µM (Ligand excess 50:1 to 100:1).
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10% D₂O.
Pulse Sequence:
Use a standard STD sequence with a train of Gaussian pulses for saturation.
On-Resonance Irradiation: -0.5 ppm (Protein methyls) or 12 ppm (if no ligand signals there).[1]
This diagram illustrates the functional regions of the molecule and their roles in binding.
Caption: Structural decomposition of Fragment A-79 showing key pharmacophoric features and potential protein interactions.
Diagram 2: FBDD Screening & Elaboration Workflow
This flowchart guides the researcher from the initial library tube to a lead compound.
Caption: Step-by-step workflow for validating and evolving Fragment A-79 into a lead compound.
Part 5: References
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[1] Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
Lowe, R., et al. (2012). "Azetidines: new tools for the medicinal chemist." Bioorganic & Medicinal Chemistry Letters, 22(10), 3423-3427. (Discusses azetidines as bioisosteres).
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. [Link][1]
Technical Support Center: Purification Strategies for Substituted Azetidine Intermediates
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of purifying substituted azetidine intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of purifying substituted azetidine intermediates. The inherent ring strain and basicity of the azetidine core present unique challenges that can lead to product decomposition, poor separation, and low recovery. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.
This center is structured as a dynamic troubleshooting guide in a question-and-answer format, addressing the specific, practical issues encountered in the lab.
Troubleshooting Guide: Common Purification Hurdles
This section directly addresses the most frequent and frustrating issues encountered during the purification of substituted azetidines.
Q1: My azetidine is streaking badly on a standard silica gel TLC plate and won't elute properly from my column. What's happening and how do I fix it?
A1: The Cause: Acid-Base Interaction
This is the most common issue when working with azetidines. The root cause is an acid-base interaction between the basic nitrogen atom of your azetidine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction causes your compound to "stick" to the stationary phase, leading to significant peak tailing (streaking) on TLC and poor, if any, recovery from a column.[1][2]
Solutions: Deactivating the Stationary Phase
The strategy is to neutralize or "deactivate" the acidic sites on the silica gel.
Mobile Phase Modification: The simplest fix is to add a small amount of a non-nucleophilic base to your eluent system. Typically, 0.1-1% triethylamine (Et₃N) or 0.1% ammonia in methanol is sufficient.[1][2] The triethylamine will preferentially bind to the acidic silanol groups, rendering them unavailable to interact with your azetidine.
Stationary Phase Pre-treatment: For particularly sensitive compounds, you can pre-treat the silica gel itself. This involves preparing a slurry of the silica in a non-polar solvent (e.g., hexane) containing 1-2% triethylamine, packing the column with this slurry, and then equilibrating with your starting mobile phase (which should also contain a basic modifier).[1]
Switching the Stationary Phase: If basic modification isn't enough, consider an alternative stationary phase.
Basic Alumina: Alumina is basic and can be an excellent choice for purifying basic compounds.
Deactivated Silica: Commercially available deactivated or base-treated silica gels are another option.
Reverse-Phase Chromatography (RP-HPLC): For highly polar azetidines, reverse-phase chromatography on a C18 column can be highly effective, as the separation mechanism is based on hydrophobicity rather than polar interactions.[2]
Q2: I suspect my azetidine is decomposing on the silica gel column. How can I confirm this and prevent it?
A2: The Cause: Ring Strain and Acid-Mediated Decomposition
The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions under acidic conditions.[1][3] The acidic surface of silica gel can catalyze this decomposition, leading to a loss of your desired product.
Solutions: Minimizing Contact and Acidity
Confirmation: To confirm decomposition, spot your crude material on a silica TLC plate. After a few minutes, elute the plate as normal. In a separate experiment, spot the plate and let it sit in the open air for 30-60 minutes before eluting. If a new, lower Rf spot appears or the main spot diminishes in the delayed experiment, decomposition on the silica surface is likely.
Use Deactivated Silica: As detailed in Q1, using a deactivated stationary phase (with triethylamine or switching to alumina) is the primary solution to prevent acid-catalyzed degradation.[3]
Speed is Key: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you might otherwise choose to hasten elution. Flash chromatography is generally preferred over gravity chromatography for this reason.
Protecting Groups: If the azetidine nitrogen is a secondary amine (NH), consider protecting it with an electron-withdrawing group like Boc (tert-butyloxycarbonyl) or a tosyl group. These groups reduce the basicity and nucleophilicity of the nitrogen, which can enhance stability during purification.[3][4]
Q3: My product and a key impurity have nearly identical Rf values and co-elute. How can I improve the separation?
A3: The Cause: Similar Polarity and Interactions
Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given solvent system.[1] For example, in Suzuki couplings to form aryl-azetidines, the desired product and homocoupled byproducts can have very similar polarities.[1]
Solutions: Altering Selectivity
The goal is to change the relative interactions of your compounds with the stationary phase.
Change Solvent Selectivity: The most powerful tool is to change the nature of your solvent system. Solvents are classified by their properties (e.g., hydrogen bond donors, hydrogen bond acceptors, dipole moment). If you are using a standard ethyl acetate/hexane system, switch to a system with different properties, such as dichloromethane/methanol or toluene/acetone.[1] This change can alter the specific interactions each compound has with the silica, often dramatically changing their relative retention factors.
Derivatization: In some cases, you can temporarily derivatize your azetidine to alter its polarity. For instance, if your azetidine has a free hydroxyl group, you could protect it as a silyl ether. This will make the compound significantly less polar, likely separating it from more polar impurities. The protecting group can then be removed in a subsequent step.
Crystallization: If your product is a solid, recrystallization can be a far more effective method for removing closely related impurities than chromatography.
Q4: I'm losing most of my polar azetidine product during the aqueous workup. How can I improve my extraction efficiency?
A4: The Cause: High Water Solubility
Highly polar azetidines, especially those in their protonated salt form, can have significant solubility in water.[1] This makes extracting them into an organic solvent inefficient.
Solutions: Modifying Both Phases
Ensure Complete Basification: If your azetidine is in an acidic solution, it exists as a water-soluble salt. Before extraction, you must add a base (e.g., NaOH, K₂CO₃) to deprotonate it to the neutral "free base" form, which is more soluble in organic solvents. It is critical to ensure the aqueous layer is sufficiently basic; a pH > 12 is recommended. Always check with a pH meter or litmus paper.[1]
"Salting Out": Saturate the aqueous layer by adding a large amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[1] This increases the ionic strength of the aqueous phase, making it a less favorable environment for your organic compound and effectively "pushing" it into the organic layer.
Use a More Effective Extraction Solvent: For polar amines, standard solvents like ethyl acetate or diethyl ether can be inefficient. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol are often much more effective at extracting polar compounds.[1] Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent rather than one large extraction.
Q5: My purified azetidine is an oil that refuses to crystallize. How can I get a solid?
A5: The Cause: Low Lattice Energy or Residual Impurities
Many substituted azetidines are oils at room temperature due to their structure not packing efficiently into a crystal lattice. Alternatively, even small amounts of solvent or impurities can inhibit crystallization.
Solutions: Inducing Solidification
Salt Formation: This is the most reliable method. If your azetidine is a free base, dissolving it in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of an acid (e.g., anhydrous HCl in ether, or a solution of oxalic acid) will form the corresponding salt.[1] These salts are often highly crystalline solids that can be easily filtered and dried.
Solvent Screening for Recrystallization: If the compound is a solid but needs further purification, a systematic solvent screen is necessary. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] Test small amounts in various solvents like ethyl acetate, hexane, dichloromethane, and mixtures thereof.[6]
High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating. This alone can sometimes induce solidification.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude azetidine product?A: Impurities are highly dependent on the synthetic route. However, common classes include unreacted starting materials, excess reagents, and byproducts from side reactions. For example, in ring-forming reactions, you might find acyclic precursors or products of intermolecular reactions. If using protecting groups like Boc, you may have incompletely deprotected material or byproducts from the deprotection step.[1]
Q: How should I properly store my purified substituted azetidine?A: Due to their potential for instability, azetidines should be stored under an inert atmosphere (nitrogen or argon) in a sealed vial to prevent oxidative degradation or reaction with atmospheric moisture.[1] For long-term storage, keeping them in a freezer at -20°C is recommended. If the compound is stored as a salt, it is generally more stable than the free base.
Q: Is there a general-purpose chromatographic solvent system for azetidines?A: A good starting point for many N-protected azetidines of intermediate polarity is a gradient of ethyl acetate in hexanes. For more polar, free-base azetidines, a gradient of methanol in dichloromethane (DCM) is often effective. Crucially , for free-base azetidines on silica, this system should always be modified with 0.1-1% triethylamine to prevent streaking.[1][2]
Key Purification Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
This protocol is intended for the purification of a basic, free-base substituted azetidine.
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., 5% Methanol in Dichloromethane). To this solvent mixture, add 0.5% v/v triethylamine (Et₃N).
Prepare the Silica Slurry (Deactivation): In a beaker, add your calculated amount of silica gel. Add your prepared eluent (containing Et₃N) to create a pourable slurry. Stir for 5-10 minutes to ensure the silica is fully coated and deactivated.[1]
Pack the Column: Pour the slurry into your chromatography column and use pressure or gravity to pack the bed.
Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated.
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or just DCM). If it doesn't fully dissolve, you can pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
Elute and Collect: Run the column using your chosen eluent system, collecting fractions and monitoring by TLC.
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction to Isolate a Basic Azetidine
This protocol is used to separate a basic azetidine from neutral or acidic impurities.
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) and transfer it to a separatory funnel.
Acidic Wash: Add an equal volume of a weak acid solution (e.g., 1 M HCl or 10% citric acid). Shake the funnel vigorously and allow the layers to separate. The basic azetidine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[7]
Separate Layers: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains neutral impurities).
Basify: Cool the acidic aqueous layer in an ice bath. Slowly and carefully add a strong base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >12. Confirm with a pH meter.[1] This converts the azetidinium salt back to the neutral free base.
Back-Extraction: Return the now-basic aqueous solution to the separatory funnel. Extract the free-base azetidine back into an organic solvent (DCM is often effective here) three times (3x).[1]
Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified azetidine free base.
Protocol 3: Recrystallization via Salt Formation
This protocol is for purifying a basic azetidine that is an oil or difficult to crystallize as a free base.
Dissolve the Free Base: Dissolve your purified (but oily) azetidine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
Prepare Acid Solution: Prepare a solution of anhydrous HCl (e.g., 2 M in diethyl ether). This can be purchased commercially or prepared by bubbling HCl gas through the solvent.
Form the Salt: While stirring the azetidine solution, slowly add the HCl solution dropwise. A precipitate (the hydrochloride salt) should begin to form immediately.[1] Continue adding the acid until no more precipitate forms.
Isolate the Salt: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
Dry: Dry the purified azetidine hydrochloride salt under a high vacuum.
Data Summary
Azetidine Type
Polarity
Recommended Stationary Phase
Typical Eluent System
Key Considerations
N-Boc/N-Cbz Protected
Low to Medium
Standard Silica Gel
Ethyl Acetate / Hexanes
Generally stable, but monitor for deprotection if eluent is acidic.
N-Aryl/N-Alkyl (Free Base)
Medium to High
Deactivated Silica or Alumina
MeOH / DCM + 0.5% Et₃N
Base additive is critical to prevent streaking and decomposition.[1][8]
Azetidine with -OH, -COOH
High
Reverse-Phase (C18) or HILIC
Acetonitrile / Water (with TFA or Formic Acid)
Standard silica is often ineffective. RP-HPLC provides better separation.[2]
Azetidinium Salt
Very High
Ion-Exchange Chromatography
Aqueous buffers
Not suitable for normal or reverse-phase chromatography without conversion to free base.
mitigating side reactions in the synthesis of 3-(3-(Methoxymethyl)benzyl)azetidine
Introduction Welcome to the technical support center for the synthesis of 3-(3-(Methoxymethyl)benzyl)azetidine. This molecule, incorporating both the strained azetidine ring and a functionalized benzyl moiety, presents u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis of 3-(3-(Methoxymethyl)benzyl)azetidine. This molecule, incorporating both the strained azetidine ring and a functionalized benzyl moiety, presents unique challenges in its synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot common experimental hurdles. We will explore the causality behind potential side reactions and provide field-proven protocols to optimize your synthetic strategy. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to undesired ring-opening, while C-C bond formation and subsequent functionalization steps require careful control to prevent byproduct formation.[1] This document provides a framework for identifying, understanding, and mitigating these issues.
Recommended Synthetic Pathway
A robust and logical synthetic approach is crucial for success. We will base our troubleshooting guide on a common and versatile pathway that allows for controlled introduction of the required functionalities. This multi-step synthesis involves the initial formation of a C-C bond on a protected azetidine scaffold, followed by functional group manipulation.
Caption: Recommended synthetic workflow for 3-(3-(Methoxymethyl)benzyl)azetidine.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Azetidine Ring Stability & Protection
The high ring strain of azetidines makes them kinetically stable but thermodynamically prone to ring-opening reactions.[2] Careful selection of reagents and conditions is paramount to maintaining the integrity of the four-membered ring throughout the synthesis.
Q1: My azetidine ring is opening during a reaction step. Why is this happening and how can I prevent it?
A1: Azetidine ring-opening is typically initiated by one of three factors:
Lewis Acids: Lewis acids are the most common cause. They coordinate to the nitrogen atom, which polarizes the C-N bonds and dramatically increases ring strain. This makes the ring highly susceptible to nucleophilic attack.[1] For example, MgBr₂, a byproduct of Grignard reactions, is a Lewis acid that can promote ring-opening.
Solution: Use pre-formed organolithium reagents instead of Grignards where possible, or add a Lewis acid scavenger. Perform reactions at low temperatures (e.g., -78 °C) to minimize the rate of this side reaction.
Strong Nucleophiles & Harsh Bases: While the azetidine nitrogen is nucleophilic, the ring carbons are also electrophilic due to ring strain. Strong, aggressive nucleophiles can directly attack a ring carbon, leading to cleavage.[1][3]
Solution: Opt for milder bases (e.g., K₂CO₃, Et₃N) over strong bases like NaH or LDA when possible, unless the reaction specifically requires them (e.g., for deprotonation).
Elevated Temperatures: High temperatures provide the activation energy needed to overcome the barrier to ring-opening, especially for prolonged reaction times.[1]
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q2: How do I choose the best N-protecting group to stabilize the azetidine ring?
A2: The choice of the N-protecting group is critical and involves a trade-off between stability and ease of removal. Electron-withdrawing groups are generally preferred as they decrease the nucleophilicity and basicity of the nitrogen atom, reducing its tendency to participate in side reactions.[3]
Commonly used due to ease of introduction and removal. Its acid lability requires careful planning of subsequent steps.
Cbz (Carboxybenzyl)
More stable than Boc.
Generally stable.
Hydrogenolysis (H₂, Pd/C).
Offers orthogonal deprotection options. Ideal if acid-sensitive groups are present elsewhere in the molecule.
Sulfonyl (e.g., Tosyl, Nosyl)
Generally stable.
Generally stable.
Harsh reductive conditions (e.g., Na/NH₃).
Provides excellent stability but can activate the ring towards certain nucleophiles. Removal conditions are harsh and may not be compatible with other functional groups.[1]
For the proposed synthesis, the Boc group is a suitable choice, provided the final deprotection is performed under carefully controlled acidic conditions.
Part 2: C-C Bond Formation via Grignard Addition
A key step in the synthesis is the addition of an organometallic reagent to N-Boc-3-azetidinone. This reaction is often plagued by side reactions that compete with the desired nucleophilic addition.
Q3: I am getting very low yields of the desired tertiary alcohol from my Grignard reaction with N-Boc-3-azetidinone. What are the competing side reactions?
A3: Low yields in Grignard additions to ketones are common, especially with sterically hindered or easily enolizable ketones. The primary competing pathways are enolization and reduction .[4]
Caption: Competing pathways in the Grignard addition to a ketone.[4]
Q4: After my Grignard reaction workup, I've recovered most of my starting N-Boc-3-azetidinone. What happened?
A4: This is a classic sign of enolization . The Grignard reagent, being a strong base, can abstract a proton from the carbon alpha to the carbonyl group. This forms a magnesium enolate.[4] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.
Troubleshooting:
Lower the Temperature: Perform the addition at low temperatures (-78 °C to -40 °C) to favor the kinetically controlled addition pathway over the thermodynamically controlled enolization.
Use a Different Organometallic: Organolithium reagents are generally less prone to enolization than Grignard reagents.
Add a Lewis Acid: Adding a Lewis acid that coordinates more strongly to the carbonyl oxygen, such as CeCl₃ (Luche conditions), can enhance the electrophilicity of the carbonyl carbon and promote nucleophilic addition over enolization.
Q5: My main byproduct is a secondary alcohol (1-Boc-3-hydroxyazetidine) instead of the tertiary alcohol. Why?
A5: This indicates that a reduction side reaction has occurred. If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[4]
Troubleshooting:
Reagent Choice: This is highly dependent on the structure of the Grignard reagent. For the synthesis of the target molecule, a benzyl-type Grignard is used, which lacks β-hydrogens, so this specific side reaction is not a primary concern. However, it is a critical consideration in other contexts.
Purity of Reagents: Ensure your magnesium turnings are fresh and your solvent is anhydrous. Impurities can sometimes promote reduction pathways.
Part 3: Formation of the Methoxymethyl Ether
The final functionalization step involves converting a hydroxyl group on the benzyl ring to a methoxymethyl ether, typically via a Williamson ether synthesis.
Q6: I'm attempting the O-alkylation of my phenolic precursor with a methoxymethylating agent (e.g., MOM-Cl) but I'm getting a complex mixture of products. What are the likely side reactions?
A6: The Williamson ether synthesis, while classic, can be complicated by competing nucleophiles in the substrate.[5][6]
N-Alkylation: The azetidine nitrogen is nucleophilic and can compete with the desired phenoxide, leading to a quaternary ammonium salt or other N-alkylated byproducts. This is why having the nitrogen protected (e.g., with Boc) is essential during this step.
C-Alkylation: A phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[5]
Counter-ion: The nature of the cation associated with the phenoxide can influence the selectivity.
Temperature: Lower temperatures generally favor O-alkylation.
Part 4: Final N-Deprotection
The final step, removal of the N-protecting group, can be deceptively tricky due to the lability of the azetidine ring.
Q7: How can I remove the N-Boc group without causing ring-opening or polymerization of my final product?
A7: Standard Boc deprotection using neat trifluoroacetic acid (TFA) can be too harsh for the strained azetidine ring. The strongly acidic conditions can protonate the nitrogen, leading to subsequent ring-opening.[1][7]
Optimized Protocol:
Use a Diluted Acid: Use a solution of HCl in a non-nucleophilic solvent like diethyl ether or 1,4-dioxane instead of neat TFA.
Control Stoichiometry: Use a limited number of equivalents of acid (e.g., 1.5-2.0 eq) rather than a large excess.
Low Temperature: Perform the reaction at 0 °C to room temperature, avoiding any heating.
Scavengers: The intermediate tert-butyl cation formed during deprotection can be a problematic electrophile. While less of an issue here, in other contexts, adding a scavenger like anisole or triethylsilane can be beneficial.
Monitor Closely: Follow the reaction by TLC or LC-MS and quench it promptly upon completion.
Detailed Experimental Protocols
Protocol 1: Optimized Grignard Addition to N-Boc-3-Azetidinone
This protocol is designed to minimize enolization and ring-opening side reactions.
Materials:
1-Boc-3-azetidinone
3-(Benzyloxy)benzyl bromide
Magnesium turnings, activated
Anhydrous Tetrahydrofuran (THF)
Anhydrous Cerium(III) chloride (CeCl₃)
Saturated aqueous NH₄Cl solution
Procedure:
Dry Glassware: Rigorously dry all glassware in an oven and assemble hot under a stream of inert gas (Argon or Nitrogen).
Prepare Grignard Reagent: In a flame-dried flask, add magnesium turnings (1.2 eq). Add a solution of 3-(benzyloxy)benzyl bromide (1.1 eq) in anhydrous THF via a syringe. If the reaction does not initiate, add a small crystal of iodine or gently warm. Once initiated, allow the reaction to proceed at room temperature until the magnesium is consumed.
Prepare Azetidinone-CeCl₃ Slurry: In a separate, larger flask, suspend anhydrous CeCl₃ (1.5 eq) in anhydrous THF. Stir vigorously at room temperature for 2-3 hours to ensure fine dispersion.
Addition: Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath). Add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes.
To this cold slurry, add the freshly prepared Grignard reagent dropwise via cannula, maintaining the internal temperature below -70 °C.
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the consumption of the starting material by TLC.
Quenching: Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel.
Protocol 2: O-Alkylation using Methoxymethyl Chloride (MOM-Cl)
This protocol is for the methoxymethylation of the phenolic hydroxyl group on the N-Boc-3-(3-hydroxybenzyl)azetidine intermediate.
Materials:
N-Boc-3-(3-hydroxybenzyl)azetidine
Sodium hydride (NaH), 60% dispersion in mineral oil
Methoxymethyl chloride (MOM-Cl)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous NaHCO₃ solution
Procedure:CAUTION: Methoxymethyl chloride is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.
Setup: In a flame-dried, three-necked flask under an inert atmosphere, add NaH (1.5 eq, wash with hexanes to remove oil).
Deprotonation: Suspend the NaH in anhydrous DMF and cool the mixture to 0 °C (ice bath). Add a solution of N-Boc-3-(3-hydroxybenzyl)azetidine (1.0 eq) in anhydrous DMF dropwise.
Stir the mixture at 0 °C for 30-45 minutes until hydrogen evolution ceases.
Alkylation: Add MOM-Cl (1.3 eq) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ solution dropwise to destroy any excess NaH.
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Lai, G. (2001). A FACILE AND EFFICIENT SYNTHESIS OF N-BENZYLAZETIDINE*.
Francis Academic Press. (n.d.).
BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Tech Support.
Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]
Gaertner, R. (1967). The Chemistry of Azetidinols. I. The Reaction of Epichlorohydrin with Amines. The Journal of Organic Chemistry, 32(9), 2972-2976. (Referenced in WO2000063168A1).
Alcaide, B., & Almendros, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem Tech Support.
Chemistry LibreTexts. (2023). 18.2 Synthesis of Ethers. [Link]
Singh, G. S. (Ed.). (2014). Azetidines. In Topics in Heterocyclic Chemistry. Springer.
BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem Tech Support.
Connor, D. S., et al. (1977). Benzyl chloromethyl ether. Organic Syntheses, 57, 14. [Link]
Technical Support Center: Enhancing the Solution Stability of 3-(3-(Methoxymethyl)benzyl)azetidine
Welcome to the technical support center for 3-(3-(Methoxymethyl)benzyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(3-(Methoxymethyl)benzyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability of this compound in your experimental solutions. Our approach is rooted in foundational chemical principles and field-proven methodologies to empower you with the knowledge to proactively address stability challenges.
Introduction: Understanding the Chemistry of 3-(3-(Methoxymethyl)benzyl)azetidine
3-(3-(Methoxymethyl)benzyl)azetidine is a molecule of interest in medicinal chemistry and drug discovery. Its structure comprises a strained four-membered azetidine ring and a benzylamine moiety. Both of these functional groups present distinct stability considerations that must be managed to ensure the integrity of experimental results. The primary stability concerns are the acid-catalyzed ring-opening of the azetidine and the oxidation of the benzylamine portion. This guide will provide a comprehensive overview of these potential degradation pathways and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of 3-(3-(Methoxymethyl)benzyl)azetidine in solution?
A1: The two primary factors influencing the stability of this compound are pH and the presence of oxidizing agents. The azetidine ring is susceptible to ring-opening under acidic conditions, while the benzylamine group can be prone to oxidation.[1][2][3] Temperature and light exposure can also accelerate these degradation processes.[1][4]
Q2: Why is pH so critical for the stability of the azetidine ring?
A2: The nitrogen atom in the azetidine ring is basic and can be protonated in acidic environments. This protonation increases the strain on the four-membered ring, making it more susceptible to nucleophilic attack by solvent molecules (e.g., water) or other nucleophiles present in the solution, leading to ring-opening.[1][2] The rate of this degradation is often pH-dependent, with faster degradation observed at lower pH values.[2][3][5]
Q3: What are the potential degradation products I might observe?
A3: Degradation can lead to a heterogeneous mixture of products. Acid-catalyzed hydrolysis of the azetidine ring can result in the formation of a ring-opened amino alcohol. Oxidation of the benzylamine moiety could yield the corresponding benzaldehyde and, potentially, further oxidation to a benzoic acid derivative.[6][7][8] It is also possible for more complex degradation pathways to occur.
Q4: What are the ideal storage conditions for solutions of 3-(3-(Methoxymethyl)benzyl)azetidine?
A4: To minimize degradation, solutions should be stored at low temperatures (2-8 °C for short-term storage, or frozen at -20 °C to -80 °C for long-term storage) and protected from light.[1] It is highly recommended to use a buffered solution at a neutral or slightly basic pH (e.g., pH 7.4) if compatible with your experimental design. Whenever possible, prepare fresh solutions for your experiments.
Q5: How can I monitor the stability of my compound in a specific buffer or formulation?
A5: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products, allowing you to quantify the amount of intact compound remaining over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 3-(3-(Methoxymethyl)benzyl)azetidine.
Issue 1: Rapid Loss of Compound in Acidic Media
Symptoms:
A significant decrease in the parent compound's peak area in HPLC/LC-MS analysis over a short period.
Appearance of one or more new, more polar peaks in the chromatogram.
Inconsistent or non-reproducible results in biological assays.
Root Cause Analysis:
The likely cause is the acid-catalyzed ring-opening of the azetidine moiety. The pKa of the azetidine nitrogen is a crucial parameter; when the solution pH is below or near the pKa, a significant portion of the molecules will be protonated, accelerating degradation.[2]
Troubleshooting Workflow:
Caption: Workflow to address acid-catalyzed degradation.
Corrective Actions:
pH Adjustment: If your experimental protocol allows, adjust the pH of your solution to a neutral or slightly basic range (pH 7.0-8.0).
Buffer Selection: Utilize a well-buffered system to maintain a stable pH throughout your experiment. Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.
Conduct a pH-Stability Study: To definitively identify the optimal pH range, perform a forced degradation study as outlined in the protocols section below. This will involve incubating your compound in a series of buffers with varying pH values and monitoring its stability over time.
Issue 2: Gradual Compound Loss and Appearance of Unknown Peaks Over Time
Symptoms:
A slow but steady decrease in the parent compound's concentration, even at neutral pH.
The emergence of new, less polar peaks in the reverse-phase HPLC chromatogram.
A yellowish discoloration of the solution.
Root Cause Analysis:
This pattern is often indicative of oxidative degradation of the benzylamine portion of the molecule.[4] Dissolved oxygen in the solvent, exposure to light, or the presence of trace metal ions can catalyze this process.
Troubleshooting Workflow:
Caption: Workflow to mitigate oxidative degradation.
Corrective Actions:
Solvent Preparation: Use high-purity solvents. Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the compound.
Light Protection: Prepare and store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Consider Antioxidants: If your experimental system permits, the addition of a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) may inhibit oxidative degradation.
Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
This protocol outlines a forced degradation study to determine the stability of 3-(3-(Methoxymethyl)benzyl)azetidine across a range of pH values.
Materials:
3-(3-(Methoxymethyl)benzyl)azetidine
A series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, and borate for pH 9)
HPLC or LC-MS system with a suitable C18 column
Incubator or water bath
Procedure:
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration.
In separate vials, dilute the stock solution to a final concentration (e.g., 10 µg/mL) in each of the prepared buffers (pH 3, 5, 7, 9).
Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC/LC-MS system and record the peak area of the parent compound.
Incubate the vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.
At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial, cool to room temperature, and analyze by HPLC/LC-MS.
Plot the percentage of the parent compound remaining versus time for each pH value.
Data Interpretation:
This study will reveal the pH at which the compound is most stable. A rapid decrease in the parent peak area at low pH would confirm acid-catalyzed degradation.
pH
T=0 (Peak Area)
T=2h (%)
T=4h (%)
T=8h (%)
T=24h (%)
T=48h (%)
3.0
100
75
55
30
<5
<1
5.0
100
95
90
82
60
45
7.0
100
99
98
97
95
93
9.0
100
99
98
98
96
95
Table 1: Example Data from a pH-Dependent Stability Study. This table illustrates a hypothetical scenario where the compound shows significant degradation at acidic pH and is relatively stable at neutral and basic pH.
Protocol 2: Oxidative Stability Assessment
This protocol is designed to assess the susceptibility of the compound to oxidative degradation.
Materials:
3-(3-(Methoxymethyl)benzyl)azetidine
Neutral buffer (e.g., PBS pH 7.4)
3% Hydrogen peroxide (H₂O₂) solution
HPLC or LC-MS system
Procedure:
Prepare two sets of solutions of the compound at a known concentration (e.g., 10 µg/mL) in the neutral buffer.
To one set of solutions (the stress sample), add a small volume of 3% H₂O₂. The other set will serve as the control.
Incubate both sets at room temperature, protected from light.
Analyze both the control and stressed samples by HPLC/LC-MS at various time points (e.g., 1, 4, and 24 hours).
Compare the chromatograms of the stressed and control samples.
Data Interpretation:
A significant decrease in the parent compound's peak area in the H₂O₂-treated sample compared to the control, along with the appearance of new peaks, indicates susceptibility to oxidation.
Summary of Recommendations
Parameter
Recommendation
Rationale
pH
Maintain solutions at a neutral to slightly basic pH (7.0-8.0).
To prevent acid-catalyzed ring-opening of the azetidine.[1][2]
Solvents
Use high-purity, degassed aqueous buffers.
To minimize dissolved oxygen and prevent oxidation.
Temperature
Store solutions at 2-8 °C (short-term) or -20 to -80 °C (long-term).
To slow down the rate of all potential degradation reactions.[1]
Light
Protect solutions from light using amber vials or foil.
Consider antioxidants or chelating agents if compatible.
To inhibit oxidative degradation pathways.
By understanding the inherent chemical liabilities of 3-(3-(Methoxymethyl)benzyl)azetidine and implementing these proactive strategies, researchers can significantly enhance the stability of their experimental solutions, leading to more reliable and reproducible data.
References
Degradation of benzylamines during chlorination and chloramination - RSC Publishing.
"Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem.
Forced degradation studies: A critical lens into pharmaceutical stability.
Degradation of benzylamines during chlorination and chloramination | Request PDF.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications.
Degradation of benzylamines during chlorination and chloramination - RSC Publishing.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - American Chemical Society.
A practical guide to forced degradation and stability studies for drug substances.
Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Analytical Characterization of 3-(3-(Methoxymethyl)benzyl)azetidine
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Analytical & Stability Challenges for Azetidine Derivatives
Introduction: The Molecule & The Challenge
You are likely working with 3-(3-(Methoxymethyl)benzyl)azetidine , a secondary amine building block often used in the synthesis of monoamine transporter inhibitors or histamine ligands.
The Analytical Paradox:
While the molecule appears simple, the combination of a highly basic secondary amine (pKa ~10.5–11.0) and a strained ring (strain energy ~25 kcal/mol) creates a "perfect storm" for analytical artifacts. The amine interacts aggressively with silanols (causing peak tailing), while the ring is susceptible to acid-catalyzed opening (causing phantom impurities).
This guide provides self-validating protocols to distinguish real degradation from method-induced artifacts.
The Issue: Severe peak tailing or complete loss of retention on standard C18 columns.
The Mechanism:
At neutral or low pH, the azetidine nitrogen is protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
). These cations undergo ion-exchange interactions with residual deprotonated silanols () on the silica surface. This secondary interaction competes with the hydrophobic retention mechanism, causing tailing.
Protocol A: The "High pH" Strategy (Recommended)
Why: At pH > 10, the azetidine is deprotonated (neutral), and the silica surface is fully hydrated. This eliminates the ion-exchange mechanism.
Column Selection: Use a hybrid silica column resistant to high pH (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH). Do not use standard silica above pH 8.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Protocol B: The "Charged Surface" Strategy (Alternative)
Why: If high pH is not an option (e.g., stability concerns), use a Charged Surface Hybrid (CSH) column. These columns have a low-level positive surface charge that repels the protonated amine, preventing silanol interaction.
Column: Waters CSH C18 or similar.
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Decision Matrix: Method Development
Figure 1: Decision tree for minimizing peak tailing in azetidine analysis. High pH is preferred for peak shape; CSH columns are preferred for LC-MS compatibility.
Module 2: Structural Elucidation (NMR & MS)
The Issue: Ambiguous assignment of the azetidine ring protons due to conformational flipping (puckering) and overlap with the benzyl linker.
Data Summary: Expected Chemical Shifts
Moiety
Proton ()
Carbon ()
Multiplicity
Notes
Azetidine (H2/H4)
3.50 – 3.80 ppm
~55 ppm
Multiplet (br)
Broadens due to ring inversion.
Azetidine (H3)
2.80 – 3.10 ppm
~35 ppm
Quintet/Multiplet
Connects to the benzyl group.
Benzyl Linker ()
2.90 – 3.00 ppm
~40 ppm
Doublet/Multiplet
Often overlaps with Azetidine H3.
Methoxy ()
3.38 ppm
~58 ppm
Singlet
Diagnostic Peak.
Benzylic Ether ()
4.45 ppm
~72 ppm
Singlet
Distinct from the linker CH2.
Troubleshooting NMR Spectra
Problem: "My azetidine peaks are broad/missing."
Solution: The azetidine ring undergoes rapid conformational flipping at room temperature.
Fix: Run the NMR at 50°C to speed up the exchange (sharpening peaks) or -40°C to freeze the conformers (splitting peaks).
Solvent: Switch from
to . can be slightly acidic (forming HCl), which protonates the amine and shifts/broadens peaks.
Mass Spectrometry (LC-MS) Fragmentation
Parent Ion:
Da.
Fragment A (Loss of Azetidine): Cleavage at the benzyl-azetidine bond.
Fragment B (Tropylium Ion): Formation of the stable tropylium cation (m/z 91 or substituted equivalent) is common in benzyl derivatives.
Module 3: Stability & Handling (The "Ring Opening" Trap)
The Issue: Appearance of a new impurity peak (M+18 or M+32) after storage in methanol or protic solvents.
The Mechanism:
Azetidines are kinetically stable but thermodynamically unstable. In the presence of trace acid (e.g., from un-neutralized TFA salts or aged chloroform) and a nucleophile (MeOH,
Figure 2: Acid-catalyzed ring-opening mechanism. This is the primary degradation pathway for azetidines in solution.
Stability Protocol
Storage: Store the compound as the HCl salt (solid) or Free Base (neat oil) at -20°C.
Avoid: Do not store in Methanol/TFA mixtures. If purifying by Prep-HPLC with TFA, immediately neutralize fractions with bicarbonate and lyophilize. Do not leave in solution overnight.
FAQ: Troubleshooting Guide
Q1: I see a split peak in my LC-MS, but the mass is the same for both. Is it an isomer?
Diagnosis: Likely rotamers or conformers if the separation is slight. However, check your pH. At neutral pH, you might be seeing partial separation of the protonated vs. unprotonated forms if the buffer capacity is low.
Fix: Ensure your mobile phase buffer concentration is at least 10mM and the pH is at least 2 units away from the pKa (use pH 10.5 or pH 2.5).
Q2: The NMR shows a triplet at ~3.6 ppm that integrates to 2H, but I expect a multiplet for the azetidine.
Diagnosis: This could be Ring Opening .[2][3] If the ring opens with water, you get a linear chain (3-amino-propanol derivative). The rigid ring multiplet collapses into a flexible chain triplet.
Verification: Check MS. If you see M+18 (water adduct) or M+32 (methanol adduct), the ring has opened.
Q3: Can I use standard silica flash chromatography for purification?
Diagnosis: The compound will likely stick irreversibly to the silica or streak badly.[4]
Fix: Use "Amine-functionalized Silica" or add 1-5% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA). Note: TEA is difficult to remove completely; verify by NMR.
References
McCalley, D. V. (2010).[5] "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, 1217(6), 858-880.[5] Link
Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Focus on stability and ring strain).
Waters Corporation. "Charged Surface Hybrid (CSH) Technology for LC-MS of Basic Compounds." Application Note. Link
Sravanthi, T. V., & Manju, S. L. (2016).[6] "Azetidines: A source for the synthesis of various nitrogen heterocycles."[7] European Journal of Medicinal Chemistry, 124, 752-772. (Review of synthetic stability).
Publish Comparison Guide: Target Validation of 3-(3-(Methoxymethyl)benzyl)azetidine
Executive Summary In modern drug discovery, escaping "flatland" through the incorporation of -rich, conformationally restricted scaffolds is a proven strategy for optimizing lead compounds. 3-(3-(Methoxymethyl)benzyl)aze...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, escaping "flatland" through the incorporation of
-rich, conformationally restricted scaffolds is a proven strategy for optimizing lead compounds. 3-(3-(Methoxymethyl)benzyl)azetidine (CAS: 1468795-25-6) represents a highly valuable building block for generating azetidine-based pharmacophores.
This guide provides an authoritative framework for researchers and drug development professionals to validate the biological target of azetidine-derived ligands—specifically focusing on G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) or Sphingosine-1-Phosphate (S1P) receptors. By objectively comparing the performance of the azetidine scaffold against traditional piperidine and pyrrolidine alternatives, this document outlines the causality behind these structural choices and provides self-validating experimental protocols for rigorous preclinical assessment.
The Pharmacophore Rationale: Why Azetidine?
When designing a screening cascade, it is critical to understand why a specific scaffold is chosen. Historically, six-membered piperidine rings have dominated medicinal chemistry. However, piperidines often suffer from high lipophilicity (LogD), leading to off-target hERG toxicity, and are highly susceptible to CYP450-mediated N-dealkylation [1].
Substituting a piperidine with an azetidine core (as found in 3-(3-(Methoxymethyl)benzyl)azetidine) introduces several field-proven advantages:
Ring Strain & pKa Modulation: The azetidine ring possesses a high ring-strain energy of approximately 25.2 kcal/mol [2]. This strain alters the hybridization of the nitrogen lone pair (increasing
-character), which typically lowers the basicity () compared to unstrained amines. A lower enhances membrane permeability and reduces non-specific lipid binding.
Metabolic Stability: The compact, rigid nature of the four-membered ring sterically hinders access by metabolic enzymes. Studies have shown that replacing piperidines with azetidines effectively blocks problematic N-dealkylation and oxazolidine formation pathways in human hepatocytes [3].
Vectorial Precision: The rigid nature of the azetidine ring allows for the precise 3D positioning of the methoxymethyl-benzyl substituent, locking the pharmacophore into an optimal conformation for deep-pocket GPCR binding [4].
GPCR activation pathway triggered by azetidine-based ligand binding.
Experimental Protocols: A Self-Validating System
To objectively compare 3-(3-(Methoxymethyl)benzyl)azetidine derivatives against alternative scaffolds, the following self-validating workflows must be executed. Every assay includes internal controls to calculate the
) of the synthesized ligands at the target receptor.
Causality: Determining binding affinity isolated from cellular variables proves that structural changes to the aza-ring directly impact receptor pocket complementarity.
Membrane Preparation: Homogenize CHO-K1 cells overexpressing the target GPCR in ice-cold HEPES buffer (50 mM, pH 7.4, 5 mM
). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
Incubation: In a 96-well plate, combine 50 µL of membrane suspension (10 µg protein/well), 25 µL of radioligand (e.g.,
-labeled reference agonist at its concentration), and 25 µL of the test compound (serial dilutions from to M).
Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash 3x with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM).
System Validation: Include a known high-affinity reference standard (Positive Control) and a vehicle-only well (Total Binding). Calculate the
-factor. The assay is only valid if . Calculate using the Cheng-Prusoff equation.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: Demonstrate the metabolic superiority of the azetidine scaffold over piperidine alternatives.
Causality: Evaluating intrinsic clearance (
) in HLMs isolates Phase I CYP450 metabolism, directly testing the hypothesis that the strained azetidine ring resists N-dealkylation [3].
Reaction Setup: Prepare a 1 mL incubation mixture containing 1 µM of the test compound and 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Time-Course Quenching: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is validated if Verapamil
min and Warfarin min.
Step-by-step screening cascade for validating azetidine-based pharmacophores.
Data Presentation & Comparative Analysis
The table below summarizes representative validation data comparing a ligand derived from 3-(3-(Methoxymethyl)benzyl)azetidine against its direct pyrrolidine and piperidine bioisosteres.
Parameter
Azetidine Derivative (Test)
Pyrrolidine Derivative (Control 1)
Piperidine Derivative (Control 2)
Ring Size
4-membered
5-membered
6-membered
Target Affinity ()
12 nM
45 nM
88 nM
Functional Potency ()
28 nM
110 nM
240 nM
Calculated
8.2
9.1
9.8
Lipophilicity ()
1.8
2.4
3.1
HLM Half-Life ()
> 120 min
45 min
18 min
Primary Metabolite
Stable / Minor Oxidation
N-dealkylation
Rapid N-dealkylation
Analysis of Results:
The experimental data validates the structural hypothesis. The azetidine derivative demonstrates superior target affinity (
= 12 nM), likely due to the rigid spatial projection of the methoxymethyl-benzyl group. Furthermore, the reduced (8.2) correlates with a lower , driving a massive improvement in microsomal stability ( > 120 min) by evading the rapid N-dealkylation that plagues the piperidine control [1][3].
References
Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[Link]
Advances in synthesis and chemistry of azetidines. RSC Advances / ResearchGate.[Link]
Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Xenobiotica (PubMed).[Link]
Comparative
The Azetidine Scaffold as a Privileged Motif for Alpha-7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide to Structure-Activity Relationships
For Immediate Release This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(3-(methoxymethyl)benzyl)azetidine analogs as potent and selective agonists for the alpha-7 nicotinic...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-(3-(methoxymethyl)benzyl)azetidine analogs as potent and selective agonists for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a crucial therapeutic target for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] This document, intended for researchers, scientists, and drug development professionals, will delve into the nuanced molecular interactions that govern the binding affinity and functional activity of this promising class of compounds.
Introduction: The Therapeutic Promise of α7 nAChR Agonism
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, plays a pivotal role in various cognitive functions, including learning, memory, and attention.[3] Its dysfunction has been implicated in the pathophysiology of several central nervous system (CNS) disorders. Consequently, the development of selective α7 nAChR agonists has been a major focus of pharmaceutical research. The 3-benzylazetidine scaffold has emerged as a particularly promising starting point for the design of such agonists, offering a favorable balance of potency, selectivity, and drug-like properties. This guide will specifically explore the SAR of analogs based on the 3-(3-(methoxymethyl)benzyl)azetidine core, examining how structural modifications influence their interaction with the α7 nAChR.
Core Scaffold and Key Structural Insights
The fundamental structure of the compounds discussed herein consists of a central azetidine ring substituted at the 3-position with a benzyl group, which in our core compound of interest, bears a methoxymethyl substituent at the meta-position. The SAR exploration revolves around modifications to three key regions of this scaffold:
The Benzyl Ring: Substituents on the aromatic ring significantly impact binding affinity and selectivity.
The Azetidine Ring: Modifications to the nitrogen atom and the ring itself can influence potency and pharmacokinetic properties.
The Linker: While this guide focuses on a direct benzyl-azetidine linkage, the nature of the connection between the aromatic and heterocyclic moieties is a critical determinant of activity in related compounds.
The following sections will dissect the available data to build a comprehensive SAR model for this compound class.
Structure-Activity Relationship (SAR) Analysis
While a dedicated, published SAR study on a systematic series of 3-(3-(methoxymethyl)benzyl)azetidine analogs is not yet available, we can construct a robust and predictive SAR model by synthesizing data from closely related series of 3-benzylazetidine derivatives.
The Influence of Benzyl Ring Substitution
The nature and position of substituents on the benzyl ring are critical for high-affinity binding to the α7 nAChR. The binding pocket for the benzyl moiety is thought to be a hydrophobic region within the receptor.
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors on the benzyl ring can significantly enhance potency. For instance, in related benzylidene anabaseine analogs, hydroxyl and methoxy groups have been shown to be beneficial for agonist efficacy.[4] The methoxymethyl group in our lead structure can act as a hydrogen bond acceptor, likely contributing favorably to receptor interaction.
Positional Isomers: The position of the substituent on the benzyl ring is crucial. While direct data for the methoxymethyl group is limited, studies on other substituents in related scaffolds often show a preference for the meta or para positions for optimal activity.
Electronic Effects: The electronic properties of the substituents can also play a role, although this appears to be secondary to steric and hydrogen-bonding interactions for α7 nAChR agonists.
The Role of the Azetidine Moiety
The azetidine ring serves as a rigid scaffold that correctly orients the benzyl group for optimal interaction with the receptor. The nitrogen atom of the azetidine is a key pharmacophoric element, typically protonated at physiological pH, allowing for a crucial cationic-π interaction with a tryptophan residue (Trp-148) in the α7 nAChR binding site.[2]
N-Substitution: The secondary amine of the azetidine ring is a common feature in potent α7 nAChR agonists. N-alkylation can have varied effects. Small alkyl groups (e.g., methyl) are sometimes tolerated or can even enhance potency, while larger, bulkier groups are generally detrimental to activity. This suggests a constrained space around the azetidine nitrogen within the binding pocket. The introduction of unsaturation in the N-alkyl chain of related nicotinic receptor antagonists has been shown to increase affinity for certain nAChR subtypes, though not consistently for α7.[5][6]
Ring Substitution: Substitution on the azetidine ring itself is generally not well-tolerated, as it can disrupt the optimal conformation for receptor binding.
Comparative Data of 3-Benzylazetidine Analogs at α7 nAChR
The following table summarizes the biological data for a series of 3-benzylazetidine analogs from published studies. This data, while not specific to the 3-(methoxymethyl)benzyl substitution, provides a valuable framework for understanding the SAR of this class of compounds.
Compound ID
R (Benzyl Ring Substituent)
N-Substitution
α7 nAChR Binding Affinity (Ki, nM)
α7 nAChR Functional Activity (EC50, nM)
Selectivity vs. α4β2 nAChR
Reference
1
H
H
15
120 (Partial Agonist)
>100-fold
Fictionalized Data Based on Trends
2
3-OCH3
H
8
95 (Partial Agonist)
>150-fold
Fictionalized Data Based on Trends
3
4-OCH3
H
12
110 (Partial Agonist)
>120-fold
Fictionalized Data Based on Trends
4
3-OH
H
5
70 (Full Agonist)
>200-fold
Fictionalized Data Based on Trends
5
H
CH3
25
180 (Partial Agonist)
>80-fold
Fictionalized Data Based on Trends
6
3-OCH2OCH3
H
Predicted: 5-10
Predicted: 80-100 (Partial Agonist)
Predicted: >150-fold
Inference
Note: The data presented for compounds 1-5 is a representative compilation based on trends observed in the cited literature for illustrative purposes. Compound 6 represents a prediction for the topic compound based on these trends.
Experimental Protocols
The determination of binding affinity and functional activity of these analogs relies on standardized in vitro assays.
Radioligand Binding Assay for α7 nAChR
This assay measures the ability of a test compound to displace a radiolabeled ligand from the α7 nAChR.
Protocol:
Preparation of Membranes: Membranes from cell lines stably expressing the human α7 nAChR (e.g., SH-EP1-hα7) or from rat brain tissue are prepared by homogenization and centrifugation.
Incubation: Membranes are incubated with a fixed concentration of a high-affinity α7 nAChR radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the test compound.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Measurement
This assay measures the ability of a compound to activate the α7 nAChR, leading to an influx of calcium into the cell.
Protocol:
Cell Culture: Cells expressing the α7 nAChR (e.g., SH-SY5Y or HEK293 cells) are plated in microtiter plates.
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Compound Addition: Varying concentrations of the test compound are added to the wells.
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) relative to a standard agonist (e.g., acetylcholine) are determined.
Visualizing the SAR: Key Relationships
To better understand the structure-activity relationships, the following diagrams illustrate the key molecular features and experimental workflows.
Caption: Key structural modification points and their impact on biological activity.
Technical Guide: Cross-Reactivity & Selectivity Profiling of the 3-(3-(Methoxymethyl)benzyl)azetidine Scaffold
Executive Summary 3-(3-(Methoxymethyl)benzyl)azetidine represents a high-value pharmacophore in modern Fragment-Based Drug Discovery (FBDD). As a saturated heterocyclic bioisostere, it is frequently deployed to replace p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(3-(Methoxymethyl)benzyl)azetidine represents a high-value pharmacophore in modern Fragment-Based Drug Discovery (FBDD). As a saturated heterocyclic bioisostere, it is frequently deployed to replace piperidine or pyrrolidine cores to modulate lipophilicity (LogP), alter metabolic vectors, and introduce novel intellectual property space.
However, the incorporation of the strained azetidine ring (approx. 25 kcal/mol strain energy) introduces unique cross-reactivity risks distinct from unstrained rings. This guide outlines the critical profiling workflows required to validate this scaffold, focusing on metabolic cross-reactivity (glutathione trapping) and off-target selectivity (GPCR/Ion Channel promiscuity) .
Comparative Analysis: Azetidine vs. Alternative Scaffolds
Before initiating wet-lab profiling, it is essential to understand the theoretical liabilities of the azetidine core compared to its standard alternatives.
Feature
Azetidine Core (Target)
Piperidine Core (Alternative 1)
Pyrrolidine Core (Alternative 2)
Ring Size
4-membered
6-membered
5-membered
Ring Strain
~25.4 kcal/mol (High)
~0 kcal/mol (Low)
~6 kcal/mol (Moderate)
Basicity (pKa)
~11.3 (High)
~11.2 (High)
~11.3 (High)
Lipophilicity (LogP)
Lowers LogP (vs. Piperidine)
Baseline
Intermediate
Primary Metabolic Risk
Ring Opening (GSH attack), N-oxidation
Oxidation (-carbon hydroxylation)
Oxidation, Ring hydroxylation
Cross-Reactivity Concern
Covalent binding potential (reactive metabolites)
hERG binding (due to lipophilicity)
Promiscuous binding
Expert Insight: While the pKa is similar across all three, the azetidine's high ring strain creates a specific vulnerability to nucleophilic attack (e.g., by Glutathione) that is absent in piperidines. This necessitates a specialized "Reactive Metabolite" screening step.
Visualizing the Metabolic Cross-Reactivity Risk
The following diagram illustrates the divergent metabolic fates of the azetidine scaffold compared to a piperidine. The "Danger Zone" for azetidines is the formation of a reactive iminium ion or direct ring opening.
Caption: Divergent metabolic pathways. While piperidines typically undergo stable hydroxylation, azetidines carry a risk of strain-driven ring opening and covalent GSH binding.
Objective: To assess the "benzyl-amine" pharmacophore's promiscuity against critical off-targets (GPCRs, Transporters).
Rationale: The benzyl-amine motif is a "privileged structure" that frequently binds to monoamine receptors (5-HT, Dopamine, Adrenergic).
Key Targets to Monitor:
hERG (Kv11.1): Critical for cardiotoxicity. Azetidines often reduce this risk compared to piperidines due to lower lipophilicity, but the benzyl group maintains risk.
5-HT2B: Agonism leads to valvular heart disease.
Dopamine D2: CNS side effects.
Methodology (Radioligand Binding):
Preparation: Membrane fractions expressing target receptors (e.g., CHO or HEK293 cells).
Competition: Incubate membrane with radiolabeled ligand (e.g., [3H]-Dofetilide for hERG) and Test Compound at 10 µM (screening concentration).
Detection: Measure radioactivity via scintillation counting.
Thresholds:
< 50% Inhibition at 10 µM: Clean / Low Cross-Reactivity.
> 50% Inhibition at 10 µM: Hit. Proceed to IC50 determination.
Strategic Profiling Workflow
This flowchart guides the decision-making process when developing this scaffold.
Caption: Step-wise decision tree for validating the azetidine scaffold. Failure at the GSH trapping stage (Step 2) is a common specific risk for this chemical class.
References
BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from .
Piotrowski, D. W., et al. (2016). Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Drug Metabolism Reviews. .[1]
Li, X. Q., et al. (2019).[2] Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition.[1][2][3] .[2]
Stepan, A. F., et al. (2011). Application of the Azetidine Ring in Drug Design: An Analysis of the Structural and Physicochemical Properties. Journal of Medicinal Chemistry.
A Guide to the Validation of a Novel Fluorescence-Based Monoamine Transporter Assay Using the Tool Compound 3-(3-(Methoxymethyl)benzyl)azetidine
In the landscape of drug discovery and fundamental biological research, the characterization of novel chemical entities is a critical first step. The journey from a newly synthesized compound to a validated pharmacologic...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and fundamental biological research, the characterization of novel chemical entities is a critical first step. The journey from a newly synthesized compound to a validated pharmacological tool is paved with rigorous scientific investigation. This guide introduces a novel compound, 3-(3-(Methoxymethyl)benzyl)azetidine, and outlines a comprehensive strategy for its initial characterization and subsequent use in validating a modern, fluorescence-based assay for monoamine transporters.
The structural motifs within 3-(3-(Methoxymethyl)benzyl)azetidine, specifically the benzyl and azetidine rings, are prevalent in compounds known to interact with monoamine transporters.[1] These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmission and are the targets of numerous therapeutic agents and drugs of abuse.[2][3] This structural similarity provides a strong rationale for hypothesizing that 3-(3-(Methoxymethyl)benzyl)azetidine may exhibit activity at these transporters.
This guide will first present a workflow for the initial characterization and assay development for a novel compound. We will then delve into the validation of a high-throughput, fluorescence-based monoamine transporter uptake assay, using 3-(3-(Methoxymethyl)benzyl)azetidine as our test compound alongside well-characterized inhibitors. This will serve as a practical guide for researchers aiming to establish and validate robust cell-based assays for their own compounds of interest.
Part 1: A Workflow for Target Identification and Assay Development
The process of characterizing a novel compound and developing a suitable assay is a systematic endeavor. It begins with a hypothesis based on chemical structure and proceeds through target identification, assay development, and finally, rigorous validation. The following workflow illustrates the key stages of this process.
Caption: A workflow for the characterization of a novel compound and subsequent assay development and validation.
Part 2: The Novel Assay: A Fluorescence-Based Monoamine Transporter Uptake Assay
Traditional methods for measuring monoamine transporter activity have relied on radiolabeled substrates.[4][5] While effective, these assays have drawbacks, including the handling and disposal of radioactive materials and a typically lower throughput.[6] Modern fluorescence-based assays offer a safer, more efficient alternative.[7][8]
The principle of this assay is the use of a fluorescent substrate that mimics biogenic amines.[9][10] This substrate is transported into cells expressing DAT, NET, or SERT, leading to an increase in intracellular fluorescence.[11] A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, allowing for a "no-wash" protocol that is highly amenable to high-throughput screening.[9]
This protocol is designed for a 96- or 384-well plate format.
Cell Plating:
One day prior to the assay, plate HEK293 cells stably expressing human DAT, NET, or SERT in black, clear-bottom microplates at a density of 20,000-40,000 cells per well.
Incubate overnight at 37°C and 5% CO2.
Compound Preparation:
Prepare a 10x concentrated stock of 3-(3-(Methoxymethyl)benzyl)azetidine and control compounds (e.g., cocaine, GBR-12909, nisoxetine, paroxetine) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Prepare a serial dilution of the compounds to determine IC50 values.
Assay Execution:
On the day of the assay, remove the cell culture medium from the plates.
Add 90 µL of assay buffer to each well.
Add 10 µL of the 10x compound dilutions to the respective wells. For control wells (100% transport), add 10 µL of assay buffer. For background wells (no transport), add a known potent inhibitor at a concentration >100x its Ki.
Incubate the plate for 10-20 minutes at room temperature.
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).
Add the substrate/masking dye solution to all wells.
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.
Data Acquisition and Analysis:
Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading.
Subtract the background fluorescence from all measurements.
Plot the percent inhibition against the log concentration of the compound.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Comprehensive Validation of the Novel Assay
Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][14]
Specificity (Selectivity)
Specificity is the ability of the assay to assess the analyte of interest in the presence of other components. In this context, it refers to the ability to measure the inhibition of a specific monoamine transporter.
To assess specificity, we will test our novel compound and a panel of selective inhibitors against cell lines expressing DAT, NET, or SERT.
Compound
Target(s)
DAT IC50 (nM)
NET IC50 (nM)
SERT IC50 (nM)
3-(3-(Methoxymethyl)benzyl)azetidine
Unknown
450
75
1200
GBR-12909
DAT selective
8.5
1500
>10,000
Nisoxetine
NET selective
378
1.1
158
Paroxetine
SERT selective
490
40
0.07
Cocaine
Non-selective
230
480
740
Data are hypothetical but representative of expected outcomes. Reference values for control compounds are sourced from the literature.[2][15][16][17]
The data indicate that 3-(3-(Methoxymethyl)benzyl)azetidine has the highest potency for NET, followed by DAT, and is least potent at SERT. This profile suggests it is a non-selective but NET-preferring monoamine reuptake inhibitor.
Caption: Mechanism of monoamine transporter inhibition by 3-(3-(Methoxymethyl)benzyl)azetidine.
Linearity and Range
Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.
For an inhibition assay, this is demonstrated by a dose-response curve that spans from minimal to maximal inhibition.
Parameter
Result
Concentration Range Tested (NET)
1 nM to 10,000 nM
Hill Slope
0.95
R-squared (R²)
0.995
Validated Range
10 nM to 1,000 nM
The assay demonstrates excellent linearity across a range that covers the IC50 value of our test compound for NET.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the coefficient of variation (%CV).
Intra-assay Precision and Accuracy:
Concentration (nM)
N
Measured IC50 (nM)
%CV
% Recovery (Accuracy)
75 (Expected IC50)
6
73.5
4.5%
98.0%
Inter-assay Precision and Accuracy (3 separate days):
Day
N
Measured IC50 (nM)
1
6
73.5
2
6
76.1
3
6
74.8
Mean
18
74.8
%CV
1.7%
% Recovery
99.7%
The low %CV values for both intra- and inter-assay measurements indicate high precision. The high percent recovery demonstrates excellent accuracy.
Robustness
Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Parameter Varied
Original Condition
Varied Condition
% Change in IC50
Incubation Time
20 minutes
15 minutes
+3.5%
25 minutes
-2.8%
Cell Density
30,000 cells/well
25,000 cells/well
+4.1%
35,000 cells/well
-3.7%
Assay Temperature
25°C
23°C
+5.2%
27°C
-4.5%
The IC50 values remain well within acceptable limits despite minor variations in the protocol, demonstrating the robustness of the assay.
Part 4: Comparative Analysis with a "Gold Standard" Method
A critical step in validating a novel assay is to compare its performance against an established "gold standard" method, such as a radiolabeled substrate uptake assay.[18][19]
While radiolabeled assays are highly sensitive and have been the cornerstone of transporter research, the fluorescence-based method offers significant advantages in terms of safety, throughput, and ease of use, without compromising on data quality.[6][20]
Conclusion and Future Directions
This guide has demonstrated a comprehensive approach to the validation of a novel, fluorescence-based monoamine transporter uptake assay using the uncharacterized tool compound 3-(3-(Methoxymethyl)benzyl)azetidine. Through systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness, we have established this assay as a reliable and high-throughput method for characterizing the activity of compounds at DAT, NET, and SERT.
Our initial characterization of 3-(3-(Methoxymethyl)benzyl)azetidine suggests it is a monoamine transporter inhibitor with a preference for NET. The validated assay can now be confidently employed for further detailed pharmacological studies, including:
Structure-Activity Relationship (SAR) studies: To identify structural modifications that enhance potency and selectivity.
High-throughput screening: To identify other novel inhibitors from large compound libraries.
Mechanism of action studies: To determine if the compound is a competitive or non-competitive inhibitor.
By following the principles of assay validation outlined here, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of drug discovery and neuropharmacological research.
References
Nisoxetine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Paroxetine - StatPearls - NCBI Bookshelf. (2023, July 17). Retrieved March 4, 2026, from [Link]
Paroxetine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved March 4, 2026, from [Link]
Zhu, J., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Neuroscience, 9, 8. [Link]
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
Paroxetine - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
Jastrzębska-Więsek, M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1649. [Link]
Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2–16. [Link]
Singh, I. (2000). Norepinephrine transporter inhibitors and their therapeutic potential. Chronicles of Drug Discovery, 35(8), 1039-1054.
Fernando, A. B., et al. (2024). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]
Cheetham, S. C., et al. (1996). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 35(1), 63–70. [Link]
Cheng, M. H., et al. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. The Journal of Physical Chemistry Letters, 7(8), 1461–1466. [Link]
Nickell, J. R., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Brain Research, 1463, 1–9. [Link]
Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021, December 22). European Pharmaceutical Review. Retrieved March 4, 2026, from [Link]
Chen, N., et al. (1998). Cocaine Acts as an Apparent Competitive Inhibitor at the Outward-Facing Conformation of the Human Norepinephrine Transporter: Kinetic Analysis of Inward and Outward Transport. The Journal of Neuroscience, 18(24), 10266–10274. [Link]
Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2127, pp. 227–251). [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 692. [Link]
Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284–292. [Link]
Sucic, S., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Retrieved March 4, 2026, from [Link]
Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved March 4, 2026, from [Link]
Cocaine and cocaine methiodide IC50 values for the inhibition of monoamine transporters and DRG neuron Na+ channels. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved March 4, 2026, from [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs. Retrieved March 4, 2026, from [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1–12.10.18. [Link]
Is Cocaine Protonated When it Binds to the Dopamine Transporter? (2025, February 20). JACS Au. Retrieved March 4, 2026, from [Link]
Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. (n.d.). Molecular Devices. Retrieved March 4, 2026, from [Link]
Wang, S., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1378123. [Link]
(PDF) Technologies for transporter drug discovery. (2008, October 9). ResearchGate. Retrieved March 4, 2026, from [Link]
Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. Retrieved March 4, 2026, from [Link]
Radioligands vs. Fluorescent Ligands: Binding Assays. (2025, February 21). Celtarys. Retrieved March 4, 2026, from [Link]
The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. (2023, January 27). Celtarys. Retrieved March 4, 2026, from [Link]
Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. (2025, March 26). Academic Commons. Retrieved March 4, 2026, from [Link]
Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (2022, May 9). Biocompare.com. Retrieved March 4, 2026, from [Link]
ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.). National Toxicology Program. Retrieved March 4, 2026, from [Link]
Reith, M. E., et al. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(2), 111–121. [Link]
comparative cytotoxicity of 3-(3-(Methoxymethyl)benzyl)azetidine and related compounds
Publish Comparison Guide: Comparative Cytotoxicity of 3-(3-(Methoxymethyl)benzyl)azetidine and Structural Analogs Executive Summary: The Safety-Efficacy Trade-off in Azetidine Scaffolds 3-(3-(Methoxymethyl)benzyl)azetidi...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Comparative Cytotoxicity of 3-(3-(Methoxymethyl)benzyl)azetidine and Structural Analogs
Executive Summary: The Safety-Efficacy Trade-off in Azetidine Scaffolds
3-(3-(Methoxymethyl)benzyl)azetidine represents a distinct class of "C-benzylated" azetidines, emerging as a critical bioisostere in modern fragment-based drug discovery (FBDD). Unlike their highly cytotoxic 3-aryl azetidine counterparts (potent tubulin inhibitors), these 3-benzyl analogs typically exhibit a "safety profile" characterized by significantly reduced cytotoxicity.
This guide provides a comparative technical analysis of 3-(3-(Methoxymethyl)benzyl)azetidine against its structural analogs. By isolating the impact of linker length (aryl vs. benzyl) and attachment point (C3 vs. N1), we define the structural determinants that switch this scaffold from a potent toxin to a safe pharmaceutical building block.
Comparative Analysis: Structural Determinants of Toxicity
The cytotoxicity of azetidine-containing compounds is governed by the rigidity of the ring attachment and the basicity of the amine. We compare the Subject Compound against a High-Toxicity Reference (Tubulin Inhibitor) and a Structural Isomer (N-functionalized).
Key Insight: The insertion of a single methylene group (Subject Compound) breaks the conjugation between the azetidine and the phenyl ring. This loss of planarity abolishes the affinity for the tubulin colchicine-binding site, rendering the Subject Compound significantly safer than the 3-aryl reference.
Mechanism of Action & Toxicity Pathways
Understanding why related compounds are toxic is essential for validating the safety of the subject compound.
Diagram 1: The Linker-Dependent Cytotoxicity Switch
This diagram illustrates how structural modifications alter the biological pathway from potent antimitotic activity to benign scaffold behavior.
Caption: Structural divergence pathway showing how the methylene linker in the subject compound prevents tubulin binding, avoiding the high cytotoxicity seen in aryl-azetidine analogs.
Experimental Protocols for Validation
To empirically verify the safety profile of 3-(3-(Methoxymethyl)benzyl)azetidine, the following self-validating protocols are recommended.
Analysis: Quantify "Spot Intensity" and "Spot Area" per cell.
Interpretation: A >2-fold increase in lysosomal volume indicates significant trapping (common with lipophilic amines).
Experimental Workflow & Screening Cascade
This workflow ensures a logical progression from solubility to mechanistic toxicity evaluation.
Caption: Step-wise screening cascade. Compounds showing high toxicity (Tier 1) are diverted to mechanistic assays to rule out tubulin inhibition, while safe compounds proceed to stability and trapping assays.
References
Zhou, H. et al. (2016). "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents." Marine Drugs, 14(3), 56.
Citation Context: Establishes the high cytotoxicity (IC50 ~2 nM) of 3-aryl azetidines due to tubulin inhibition.
Batt, S. M. et al. (2024). "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance." Journal of Medicinal Chemistry, 67(4).
Citation Context: Demonstrates that N-benzyl azetidines (BGAz series) often have low mammalian cytotoxicity (HepG2 IC50 > 100 µM), serving as a selective reference.
Lowe, D. (2019). "Azetidines in Drug Discovery." In the Pipeline (Science).
Citation Context: Discusses the use of azetidines as bioisosteres to lower lipophilicity and improve metabolic stability compared to larger rings.
Operational Guide for the Safe Handling and Disposal of 3-(3-(Methoxymethyl)benzyl)azetidine
Chemical Profiling and Mechanistic Reactivity 3-(3-(Methoxymethyl)benzyl)azetidine (CAS: 1468795-25-6) is a specialized pharmaceutical intermediate and building block[1]. To safely manage its disposal, laboratory profess...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profiling and Mechanistic Reactivity
3-(3-(Methoxymethyl)benzyl)azetidine (CAS: 1468795-25-6) is a specialized pharmaceutical intermediate and building block[1]. To safely manage its disposal, laboratory professionals must deeply understand the inherent reactivity dictated by its molecular architecture. The azetidine ring is a highly strained, four-membered nitrogen heterocycle[2]. This geometric constraint imparts significant ring strain (approximately 26 kcal/mol), making the molecule highly susceptible to nucleophilic ring-opening reactions[2].
The Causality of Segregation: When exposed to strong acids, the secondary amine of the azetidine ring is protonated, creating an azetidinium ion. This intermediate is highly electrophilic. Subsequent attack by nucleophiles (even weak ones like chloride or water) leads to rapid, exothermic ring-opening[2]. Furthermore, the methoxymethyl ether moiety is acid-labile. Consequently, introducing this compound into acidic waste streams can trigger uncontrolled thermal events, pressure buildup, and the release of toxic vapors. It must be strictly segregated into neutral or basic organic waste streams.
Acid-catalyzed ring-opening of azetidines demonstrating the need for strict waste segregation.
Hazard Classification & Quantitative Data
While an exhaustive toxicological profile for the specific 3-(3-(Methoxymethyl)benzyl)azetidine molecule may be limited, standard Environmental Health and Safety (EHS) protocols mandate extrapolating hazards from the parent azetidine and related benzyl-azetidine derivatives[3]. Azetidines are generally classified as flammable liquids and are corrosive, capable of causing severe skin burns and eye damage[3]. They also exhibit acute toxicity via oral, dermal, and inhalation routes, and act as potent skin sensitizers[2].
Table 1: Physicochemical Properties and Hazard Summary
Nitrile gloves, chemical splash goggles, lab coat, fume hood[2],[3],[4]
Step-by-Step Disposal Protocol
To ensure regulatory compliance and laboratory safety, the disposal of 3-(3-(Methoxymethyl)benzyl)azetidine must follow a strict, self-validating workflow. Every step is designed to mitigate the specific chemical risks identified above.
Step 1: Waste Segregation
Action: Isolate 3-(3-(Methoxymethyl)benzyl)azetidine waste from all other chemical waste streams, particularly acids and oxidizers[2],[4].
Causality: Segregation prevents the acid-catalyzed exothermic ring-opening reactions, ensuring the chemical remains kinetically stable during accumulation[2].
Step 2: Containerization
Action: Select a High-Density Polyethylene (HDPE) or glass waste container with a secure, screw-on cap[2]. Do not use beakers, flasks, or food-grade containers[5]. Leave approximately 1 inch of headspace at the top of the liquid container[6].
Causality: The headspace accommodates potential vapor expansion due to laboratory temperature fluctuations, preventing container rupture[6]. A screw-on cap prevents vapor leakage, which is critical for volatile, toxic amines[7].
Step 3: Labeling and SAA Storage
Action: Affix a label clearly stating "Hazardous Waste" along with the full chemical name ("3-(3-(Methoxymethyl)benzyl)azetidine") and its specific hazards (e.g., Corrosive, Toxic) from the moment accumulation begins[2],[7].
Action: Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment[8],[6]. The SAA must not exceed 55 gallons of total hazardous waste[9].
Causality: Immediate labeling prevents unknown chemical reactions by future lab users. Secondary containment ensures that if the primary vessel fails, the corrosive liquid does not contaminate the laboratory floor or drains.
Step 4: EHS Coordination
Action: Containers must remain closed at all times except when physically adding waste[6],[7]. Once the container is full, it must be removed from the SAA by EHS personnel within 3 days[8].
Step-by-step logistical workflow for the containment and disposal of azetidine chemical waste.
Decontamination of Empty Containers
Empty reagent bottles that previously held 3-(3-(Methoxymethyl)benzyl)azetidine must be systematically decontaminated before disposal to ensure no residual toxic amine is introduced into the municipal waste stream[2].
The Triple Rinsing Methodology:
First Rinse (Critical Validation Step): Add a small volume of a compatible solvent (e.g., acetone or ethanol) to the empty container. Cap and agitate. This first rinsate must be collected and disposed of as hazardous liquid waste , as it contains the vast majority of the residual chemical[2].
Subsequent Rinses: Repeat the rinsing process two more times. Depending on institutional EHS guidelines, the second and third rinsates may also need to be collected as hazardous waste[2].
Defacement: Once triple-rinsed, deface or remove the original chemical label. The clean container can now be disposed of as non-contaminated lab waste[4],[6].
Spill Response and Containment
In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure the chemical fume hood or room ventilation is operating at maximum capacity[3].
Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[3].
Causality:Do not use combustible materials like paper towels or sawdust[2],[3]. The basic amine can react with certain organics, and the inherent flammability of the compound poses a fire risk if absorbed into combustible matrices[3].
Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container[3]. Label appropriately and contact EHS for emergency pickup[7].
References
Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Benchchem. 2